3,5-Difluoro-4-methyl-1,1'-biphenyl
Description
Contextualization of Biphenyl (B1667301) Scaffolds in Modern Chemistry
The biphenyl scaffold, consisting of two phenyl rings linked by a single bond, is a privileged structure in organic chemistry. This structural motif is found in a wide array of functional materials and biologically active molecules. The versatility of the biphenyl core allows for tailored modifications, enabling chemists to fine-tune the steric and electronic properties of the resulting compounds for specific applications.
Significance of Fluorine Substitution in Aromatic Systems
The introduction of fluorine atoms into aromatic systems imparts profound changes to a molecule's properties. Fluorine's high electronegativity can alter the electronic distribution and reactivity of the aromatic ring, influencing factors such as metabolic stability, lipophilicity, and binding affinity to biological targets. nih.gov This has made fluorination a key strategy in drug design and the development of advanced materials. The presence of fluorine can lead to enhanced thermal stability and chemical resistance in polymers and other materials.
Overview of 3,5-Difluoro-4-methyl-1,1'-biphenyl as a Representative Case Study
This compound, with the CAS number 97067-20-4, serves as an interesting, albeit less-studied, example of a fluorinated biphenyl. Its structure combines the foundational biphenyl core with two fluorine atoms and a methyl group on one of the phenyl rings. While extensive research on this specific compound is not widely published, its constituent features suggest potential applications stemming from the interplay of its electronic and steric characteristics.
Chemical Identity of this compound
| Property | Value |
| CAS Number | 97067-20-4 |
| Molecular Formula | C₁₃H₁₀F₂ |
| Molecular Weight | 204.22 g/mol |
| Physical Form | Solid |
| IUPAC Name | 3,5-Difluoro-4'-methyl-1,1'-biphenyl |
Scope and Objectives of Research on this Chemical Compound
While dedicated research on this compound is limited in publicly accessible literature, the objectives for studying such a compound would likely fall into several key areas. These include the development of novel synthetic methodologies, investigation of its physical and chemical properties for applications in materials science (such as liquid crystals or polymers), and exploration of its potential as a building block in the synthesis of more complex molecules with biological activity. The well-established Suzuki-Miyaura coupling reaction is a probable synthetic route for this compound, involving the cross-coupling of a suitably substituted aryl halide with an arylboronic acid. acs.org
General Synthetic Approach: Suzuki-Miyaura Coupling
A plausible method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This widely used palladium-catalyzed reaction would likely involve the coupling of 1-bromo-3,5-difluorobenzene (B42898) with 4-methylphenylboronic acid in the presence of a palladium catalyst and a base.
Detailed Research Findings and Spectroscopic Data
Structure
3D Structure
Properties
Molecular Formula |
C13H10F2 |
|---|---|
Molecular Weight |
204.21 g/mol |
IUPAC Name |
1,3-difluoro-2-methyl-5-phenylbenzene |
InChI |
InChI=1S/C13H10F2/c1-9-12(14)7-11(8-13(9)15)10-5-3-2-4-6-10/h2-8H,1H3 |
InChI Key |
ZUQKWMXDLBTVRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1F)C2=CC=CC=C2)F |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathway Design for 3,5 Difluoro 4 Methyl 1,1 Biphenyl
Established Synthesis Routes
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, offering a powerful and versatile tool for the formation of carbon-carbon bonds. mdpi.com Among these, the Suzuki-Miyaura coupling is one of the most widely employed methods for the synthesis of biphenyl (B1667301) derivatives. nih.gov
The Suzuki-Miyaura coupling reaction involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. The efficiency and yield of this reaction are highly dependent on several key parameters.
Catalyst Loading, Ligands, and Reaction Conditions:
The choice of palladium source, ligand, solvent, base, and temperature all play a critical role in the success of the Suzuki-Miyaura coupling. For the synthesis of sterically hindered or electronically demanding biphenyls, careful optimization of these parameters is essential. beilstein-journals.org For instance, the synthesis of fluorinated biphenyl compounds has been successfully achieved using tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd2(dba)3) as the catalyst in the presence of ligands like SPhos or XPhos. rsc.org The use of different ligands can significantly impact the reaction's outcome, with XPhos sometimes leading to higher yields of the desired product. rsc.org
A systematic investigation into the synthesis of biphenyl derivatives highlighted that reaction yields can be substantially influenced by the base, catalyst loading, and temperature. researchgate.net Common bases used include potassium carbonate (K2CO3) and potassium phosphate (B84403) (K3PO4), while solvents like tetrahydrofuran (B95107) (THF), toluene (B28343), and water are often employed. beilstein-journals.orgrsc.org
Below is a table summarizing typical reaction parameters that can be optimized for the synthesis of substituted biphenyls via Suzuki-Miyaura coupling:
| Parameter | Options | Rationale |
| Palladium Catalyst | Pd(PPh3)4, Pd2(dba)3, Pd(OAc)2 | The choice of precursor can affect catalyst activity and stability. |
| Ligand | SPhos, XPhos, PPh3 | Ligands stabilize the palladium center and influence the rates of oxidative addition and reductive elimination. |
| Base | K2CO3, K3PO4, Cs2CO3 | The base activates the organoboron species. |
| Solvent System | Toluene, Dioxane, THF, Acetonitrile (B52724), Water | The solvent affects the solubility of reactants and the stability of intermediates. |
| Temperature | Room Temperature to Reflux | Higher temperatures can increase reaction rates but may also lead to side reactions. |
| Reaction Time | 3 to 48 hours | Sufficient time is needed for the reaction to go to completion. mdpi.com |
While the Suzuki-Miyaura coupling is prevalent, other palladium-catalyzed cross-coupling reactions are also valuable for synthesizing biphenyls. These include the Negishi, Stille, and Hiyama couplings, each utilizing different organometallic reagents. rsc.org
Negishi Coupling: This reaction employs organozinc reagents and is known for its high regio- and chemoselectivity in the synthesis of unsymmetrical biaryls. rsc.org
Stille Coupling: Involves the reaction of an organohalide with an organotin compound. The mechanism proceeds through oxidative addition, transmetalation, and reductive elimination. rsc.org
Hiyama Coupling: Utilizes organosilicon compounds, which are activated by a fluoride (B91410) source. This method is often considered a greener alternative due to the low toxicity of silicon byproducts. rsc.org
Other Conventional Synthetic Approaches for Biphenyl Derivatives
Beyond palladium-catalyzed methods, other established reactions for biphenyl synthesis include the Ullmann reaction and the Wurtz-Fittig reaction. rsc.orgrsc.org The Ullmann reaction involves the copper-promoted coupling of two aryl halides, while the Wurtz-Fittig reaction is an older method that couples an aryl halide with an alkyl halide and sodium metal. rsc.orgrsc.org
Advanced and Sustainable Synthesis Approaches
In line with the principles of green chemistry, there is a growing interest in developing more sustainable synthetic methods that minimize waste and the use of hazardous materials.
Green Chemistry Methodologies: Copper-Catalyzed Aerobic Homocoupling of Arylboronic Acids
A promising green alternative for the synthesis of symmetrical biphenyls is the copper-catalyzed aerobic homocoupling of arylboronic acids. rsc.org This method utilizes an environmentally benign and reusable copper terephthalate (B1205515) metal-organic framework (MOF) as a heterogeneous catalyst. rsc.orgresearchgate.net The reaction proceeds under mild conditions using air as the oxidant, making it an attractive option for industrial applications. rsc.orgresearchgate.netrsc.org This approach has been shown to tolerate various functional groups, including halogens. rsc.orgresearchgate.net
The use of copper catalysts in aerobic oxidation reactions is a significant area of research. nih.gov For the synthesis of biaryls, copper-catalyzed C-H bond arylation of arenes with arylboronic acids has also been reported. nih.gov
Exploring Novel Catalytic Systems and Reaction Conditions
The efficiency of the Suzuki-Miyaura coupling for synthesizing compounds like 3,5-Difluoro-4-methyl-1,1'-biphenyl is highly dependent on the catalytic system. Research has focused on developing new catalysts that offer high activity, stability, and broad substrate scope, particularly for challenging substrates like fluorinated aryl halides.
Recent advancements include the development of novel palladium imidazole (B134444) catalytic systems, which are derived from inexpensive and commercially available materials and show high activity without the formation of undesired homo-coupling byproducts. researchgate.net For coupling reactions involving heteroaryl chlorides, new air-stable palladium complexes such as PdCl2{PtBu2(p-R-Ph)}2 have proven to be general and efficient catalysts, achieving high product yields and significant turnover numbers. lzchemical.com
Beyond traditional palladium catalysts, Pd-free systems are emerging as a greener alternative. Nickel-containing layered double hydroxides have been prepared and used as effective catalysts for coupling various aryl halides with arylboronic acids, demonstrating that the inclusion of nickel ions in the catalyst's structure is key to its efficacy. magnusgroup.org For particularly challenging couplings, such as those involving DNA-linked aryl chlorides, a specialized palladium catalyst system, [(t-Bu)2P(OH)]2PdCl2 (POPd), has been reported to be effective. nih.gov
The reaction conditions are also a critical area of exploration. The choice of base and solvent can significantly impact the reaction outcome. organic-chemistry.orglzchemical.com For instance, in the coupling of 3-methyl-2-chloropyridine, bases like K2CO3, K3PO4, and CsF were found to be effective in toluene, while solvent/base combinations such as 1,4-dioxane/CsF were also suitable. lzchemical.com The synthesis of novel fluorinated biphenyl compounds has been successfully achieved using Pd(PPh3)4 as the catalyst in a water:dioxane mixture at elevated temperatures. acs.org
Table 1: Examples of Novel Catalytic Systems for Suzuki-Miyaura Coupling
| Catalyst System | Substrate Example | Key Features | Reference |
|---|---|---|---|
| Pd-free Ni-containing layered double hydroxides | Aryl halides and boronic acid derivatives | Green alternative to palladium; effective for various substrates. | magnusgroup.org |
| PdCl2{PtBu2(p-NMe2-Ph)}2 | Heteroaryl chlorides and arylboronic acids | Air-stable, efficient for challenging heteroaryl halides, high yields. | lzchemical.com |
| [(t-Bu)2P(OH)]2PdCl2 (POPd) | DNA-linked phenyl chlorides | Effective for complex, challenging substrates. | nih.gov |
| Pd(PPh3)4 | 1-bromo-3,4-difluorobenzene and arylboronic acids | Used for synthesizing novel fluorinated biphenyls with excellent yields. | acs.org |
Process Intensification and Scalability Considerations for Research Synthesis
Scaling up the synthesis of this compound from laboratory research to larger-scale production requires careful consideration of process intensification and scalability. A key strategy is the use of continuous flow chemistry for Suzuki-Miyaura reactions. This approach can utilize considerably more concentrated solutions (0.5–1.0 M) and higher flow rates over a catalyst bed, such as the sol-gel entrapped SiliaCat DPP-Pd catalyst. acs.org This method not only intensifies the process but also provides crucial information for successful industrial-scale implementation. acs.org
Another important factor for scalability is the development of robust and recyclable catalytic systems. Heterogeneous catalysts, such as palladium nanoparticles supported on COOH-modified graphene, offer a reusable alternative to homogeneous complexes. mdpi.com These catalysts have shown good versatility and conversion rates in the synthesis of fluorinated biphenyl derivatives and can be recovered and reused for multiple cycles with only a minor decrease in activity. mdpi.com
In industrial settings, optimizing reaction parameters is crucial for maximizing yield and purity while minimizing costs and side reactions. For the manufacture of lanabecestat, a late-stage Suzuki coupling was optimized using high-throughput experimentation to select the best catalytic system (Na2PdCl4 with 3-(di-tert-butylphosphonium)propanesulfonate), base, and solvent. acs.org A critical finding was that increasing the reaction temperature and reducing the reaction time minimized the formation of a hydrolysis impurity, which is a key consideration for ensuring the quality of the final product on a large scale. acs.org
Synthesis of Precursors and Intermediates
The synthesis of this compound via Suzuki-Miyaura coupling relies on the availability of two key precursors: a suitably functionalized fluorinated aryl halide and a methyl-substituted organoboron compound.
Preparation of Fluorinated Aryl Halides
The fluorinated aryl halide precursor required for this synthesis is typically a bromo- or iodo-substituted 3,5-difluoro-4-methylbenzene. A common starting material for this is 1-bromo-3,5-difluorobenzene (B42898). nbinno.comsigmaaldrich.com This compound can be synthesized through several routes. One method involves the bromination of 3,5-difluoroaniline (B1215098), followed by diazotization and deamination. google.com A more direct and efficient process is the Sandmeyer reaction, where 3,5-difluoroaniline is converted to its diazonium salt and subsequently reacted with hydrobromic acid in the presence of copper(I) bromide. google.comgoogle.com
To obtain the specific precursor, 4-bromo-2,6-difluorotoluene (an isomer equivalent to 1-bromo-3,5-difluoro-4-methylbenzene), a synthetic route can start from 1-bromo-3,5-difluorobenzene. google.com This involves a reaction with lithium diisopropylamide at low temperatures (-78 °C) to form a phenyl anion, which is then reacted with methyl iodide to introduce the methyl group. google.com
Table 2: Synthetic Routes for Fluorinated Aryl Halide Precursors
| Precursor | Starting Material | Key Reagents | Method | Reference |
|---|---|---|---|---|
| 1-Bromo-3,5-difluorobenzene | 3,5-Difluoroaniline | NaNO₂, HBr, CuBr | Sandmeyer Reaction | google.comgoogle.com |
| 4-Bromo-2,6-difluorotoluene | 1-Bromo-3,5-difluorobenzene | Lithium diisopropylamide, Methyl iodide | Anion formation followed by methylation | google.com |
Preparation of Methyl-Substituted Organoboron Compounds
The complementary precursor for the Suzuki coupling is a methyl-substituted organoboron compound, most commonly (4-methylphenyl)boronic acid, also known as p-tolylboronic acid. biosynth.comchemspider.com This reagent is commercially available but can also be synthesized. A standard laboratory preparation involves the reaction of a Grignard reagent, p-tolylmagnesium bromide (formed from 4-bromotoluene (B49008) and magnesium), with a trialkyl borate (B1201080) like trimethyl borate, followed by acidic workup.
Alternatively, depending on the desired coupling strategy, the boronic acid functionality can be on the fluorinated ring. 3,5-Difluoro-4-methylphenylboronic acid is another key intermediate. google.com Its synthesis starts from 4-bromo-2,6-difluorotoluene. The bromo-compound is reacted with n-butyllithium at very low temperatures (-78 °C) to undergo lithium-halogen exchange, followed by quenching with triisopropyl borate and subsequent hydrolysis to yield the target boronic acid. google.com
Strategies for Selective Halogenation and Difluoromethylation
Selective Halogenation: Achieving selective halogenation is fundamental to preparing aryl halide precursors. For aromatic compounds, electrophilic aromatic halogenation is a standard method. wikipedia.orgmasterorganicchemistry.com The reaction of an aromatic ring with chlorine or bromine typically requires a Lewis acid catalyst, such as FeCl₃ or AlCl₃, to increase the electrophilicity of the halogen. masterorganicchemistry.com The regioselectivity of this substitution is dictated by the existing substituents on the aromatic ring. While fluorination can be achieved, it often leads to mixtures that are difficult to separate. wikipedia.org For more specialized applications, selective C-H halogenation of aliphatic molecules can be promoted by catalysts like electron-deficient manganese porphyrins, which offer unique regio- and stereoselectivity. nih.gov Radical halogenation is another strategy, though its selectivity can vary depending on the halogen used; bromination is generally more selective than chlorination. youtube.com
Difluoromethylation: While the target compound contains a methyl group, the introduction of a difluoromethyl (-CF₂H) group is a significant strategy in medicinal chemistry, as it can act as a bioisostere for other functional groups. princeton.edu Modern methods for direct difluoromethylation of aryl halides often rely on metal-catalyzed cross-coupling reactions. princeton.edursc.org A variety of catalytic systems have been developed for this purpose:
Metallaphotoredox Catalysis: A dual nickel/photoredox catalytic system can be used for the difluoromethylation of aryl bromides using bromodifluoromethane (B75531) as the CF₂H source under mild conditions. princeton.edu
Copper-Mediated Difluoromethylation: A combination of copper(I) iodide, cesium fluoride, and trimethylsilyldifluoromethane (TMSCF₂H) effectively difluoromethylates a wide range of aryl iodides. nih.govacs.org
Nickel-Catalyzed Cross-Coupling: A stable, isolable difluoromethyl zinc reagent, prepared from ICF₂H, can be coupled with aryl iodides, bromides, and triflates at room temperature using a nickel catalyst. acs.orgthieme-connect.com
Palladium-Catalyzed Reactions: Palladium catalysts, in combination with reagents like [(TMEDA)Zn(CF₂H)₂] or TMSCF₂H, have been successfully used for the difluoromethylation of various aryl halides. rsc.org
Advanced Spectroscopic and Structural Characterization Techniques for 3,5 Difluoro 4 Methyl 1,1 Biphenyl
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of organic compounds, offering precise information about the connectivity and spatial arrangement of atoms. omicsonline.org A multi-faceted approach using ¹H, ¹³C, and ¹⁹F NMR, complemented by 2D techniques, would be required for the unambiguous characterization of 3,5-Difluoro-4-methyl-1,1'-biphenyl.
Proton NMR (¹H NMR) for Structural Elucidation
The ¹H NMR spectrum provides information on the number of different proton environments and their neighboring atoms. For this compound, three distinct regions of signals are expected: the protons on the unsubstituted phenyl ring, the protons on the difluoro-methyl substituted ring, and the methyl group protons.
The methyl (CH₃) protons are expected to appear as a singlet, as they have no adjacent protons, likely in the range of 2.1–2.3 ppm. youtube.com The five protons of the unsubstituted phenyl ring would appear in the aromatic region (typically 7.0-8.0 ppm) as a complex multiplet. docbrown.info The two equivalent protons on the substituted ring (H-2 and H-6) would also be in the aromatic region but would be split by the adjacent fluorine atoms, likely appearing as a doublet of doublets or a triplet. chemicalbook.comsfu.ca
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| H-2', H-3', H-4', H-5', H-6' | 7.20 - 7.60 | Multiplet (m) | 5H |
| H-2, H-6 | ~7.10 | Triplet (t) or Doublet of Doublets (dd) | 2H |
| CH₃ | ~2.20 | Singlet (s) | 3H |
Carbon-13 NMR (¹³C NMR) for Carbon Framework Analysis
¹³C NMR spectroscopy maps the carbon skeleton of a molecule. Due to the molecule's symmetry, nine distinct carbon signals are predicted for this compound. The methyl carbon would appear upfield (~20 ppm), while the aromatic carbons would resonate between ~110 and 160 ppm. scispace.com
A key feature would be the large one-bond coupling constant (¹JC-F) for the carbons directly bonded to fluorine (C-3 and C-5), which typically ranges from 240-250 Hz, splitting the signal into a doublet. acs.orgresearchgate.net Smaller couplings across two (²JC-F) and three (³JC-F) bonds would also be observed, providing crucial assignment information. researchgate.netorganicchemistrydata.org The quaternary carbons (C-1, C-4, C-1') would likely show weaker signals.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| C-3, C-5 | ~160 | Doublet (d) | ¹JCF ≈ 245 |
| C-1, C-4, C-1' | 125 - 145 | Multiplets (m) | - |
| C-2, C-6 | ~115 | Triplet (t) | ²JCF ≈ 20-25 |
| C-2', C-3', C-4', C-5', C-6' | 127 - 130 | Singlets (s) | - |
| CH₃ | ~20 | Quartet (q) | ⁴JCF ≈ 3-4 |
Fluorine-19 NMR (¹⁹F NMR) for Fluorine Environment Characterization
¹⁹F NMR is highly sensitive and has a wide chemical shift range, making it an excellent tool for analyzing fluorinated compounds. nih.gov In this molecule, the two fluorine atoms at positions 3 and 5 are chemically equivalent. Therefore, they are expected to produce a single signal in the ¹⁹F NMR spectrum. nih.gov This signal would be coupled to the two neighboring protons (H-2 and H-6), resulting in a triplet, assuming the coupling constants are similar. nih.gov The chemical shift would be expected in the typical range for aromatic fluorine compounds. rsc.org
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| F-3, F-5 | -105 to -115 | Triplet (t) | ³JHF ≈ 8-10 |
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)
While 1D NMR provides fundamental data, 2D NMR experiments are essential for assembling the complete molecular structure. researchgate.net
COSY (Correlation Spectroscopy) would reveal proton-proton (H-H) couplings. It would clearly show the correlations between the adjacent protons on the unsubstituted phenyl ring and confirm the lack of coupling of the H-2/H-6 protons to other protons on the same ring. nih.gov
HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. researchgate.net This experiment would be vital to definitively link each proton signal from the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, such as linking the methyl protons to the methyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation) is arguably the most powerful tool for this specific molecule as it shows correlations between protons and carbons over two to three bonds. nih.gov Key correlations would include the one between the methyl protons and the C-4 carbon, and crucially, correlations between protons on one aromatic ring and carbons on the other (e.g., between H-2'/H-6' and C-1), which provides unambiguous evidence of the biphenyl (B1667301) linkage.
Analysis of Chemical Shifts and Coupling Constants in Relation to Molecular Architecture
The collective NMR data provides a detailed picture directly related to the molecular architecture. The chemical shifts are dictated by the electronic environment; the strongly electronegative fluorine atoms withdraw electron density, causing a downfield shift (deshielding) for adjacent nuclei (H-2, H-6, C-2, C-3, C-4, C-5, C-6). nailib.com Conversely, the electron-donating methyl group would cause a slight upfield shift (shielding) for its attached carbon.
The coupling constants provide through-bond connectivity information. The magnitude of the various J-couplings (³JHH, ³JHF, ¹JCF, ²JCF, ³JCF) are diagnostic of the substitution pattern. acs.orgnih.govcdnsciencepub.com For instance, the large ¹JCF value confirms the direct C-F bond, while the ³JHF coupling confirms the ortho relationship between the fluorine and hydrogen atoms. sfu.caresearchgate.net The combination of these parameters allows for the confident and complete assignment of the this compound structure.
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. The resulting spectrum provides a characteristic fingerprint, with specific peaks corresponding to different functional groups and bond types.
For this compound, the IR spectrum would be expected to show several key absorption bands. These include C-H stretching vibrations for the aromatic rings (above 3000 cm⁻¹) and the aliphatic methyl group (below 3000 cm⁻¹). orgchemboulder.comamazonaws.com The C=C stretching vibrations within the aromatic rings would appear in the 1600-1450 cm⁻¹ region. blogspot.com A particularly diagnostic feature would be the strong absorption bands corresponding to the C-F stretching vibrations, typically found in the 1300-1100 cm⁻¹ range for aryl fluorides.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch (methyl) | 3000 - 2850 | Medium |
| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |
| C-F Stretch | 1300 - 1100 | Strong |
| C-H Out-of-Plane Bend | 900 - 675 | Strong |
Fourier Transform Infrared (FTIR) Spectroscopy: Identification of Functional Groups and Molecular Vibrations
Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying the functional groups and probing the vibrational modes of a molecule. For this compound, the FTIR spectrum is characterized by absorption bands corresponding to its specific structural components: the fluorinated phenyl ring, the methylated phenyl ring, and the biphenyl backbone.
The key vibrational modes expected in the FTIR spectrum include:
C-H Stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. The aliphatic C-H stretching from the methyl (-CH₃) group is expected to show sharp bands in the 2950-2850 cm⁻¹ range.
C=C Aromatic Stretching: The stretching vibrations of the carbon-carbon double bonds within the two aromatic rings give rise to a series of sharp peaks, often of variable intensity, in the 1620-1450 cm⁻¹ region.
C-F Stretching: The carbon-fluorine bonds are strong and highly polar, resulting in intense absorption bands. The C-F stretching vibrations for aryl fluorides are typically observed in the 1300-1100 cm⁻¹ range. The presence of two fluorine atoms on one ring would make these bands particularly prominent.
C-H Bending: Out-of-plane (OOP) C-H bending vibrations are highly characteristic of the substitution pattern on the aromatic rings and appear in the 900-675 cm⁻¹ region. The substitution pattern of both rings in this compound will influence the exact position of these bands.
The following table summarizes the anticipated FTIR absorption bands and their corresponding vibrational assignments for the compound.
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Assignment |
| 3100-3000 cm⁻¹ | Medium-Weak | Aromatic C-H Stretching |
| 2975-2950 cm⁻¹ | Medium | Asymmetric CH₃ Stretching |
| 2885-2865 cm⁻¹ | Medium-Weak | Symmetric CH₃ Stretching |
| 1620-1580 cm⁻¹ | Medium | Aromatic C=C Ring Stretching |
| 1500-1400 cm⁻¹ | Strong | Aromatic C=C Ring Stretching |
| 1300-1100 cm⁻¹ | Strong | Aryl C-F Stretching |
| 900-675 cm⁻¹ | Strong | Aromatic C-H Out-of-Plane Bending |
Raman Spectroscopy for Complementary Vibrational Analysis
Raman spectroscopy serves as a valuable complement to FTIR, providing information on molecular vibrations based on changes in polarizability rather than changes in dipole moment. For this compound, Raman spectroscopy is particularly effective for observing non-polar bonds and symmetric vibrations.
Key features in the Raman spectrum would include:
Symmetrical Ring Breathing Modes: The symmetric "breathing" vibrations of the phenyl rings, where the rings expand and contract symmetrically, typically produce very strong and sharp bands in the Raman spectrum, often around 1000 cm⁻¹.
C-C Inter-ring Stretch: The stretching vibration of the C-C single bond connecting the two phenyl rings is often more prominent in the Raman spectrum than in the IR spectrum.
Substituent-sensitive Modes: Vibrations involving the C-F and C-CH₃ bonds will also be present, providing complementary data to the FTIR analysis. While the highly polar C-F stretch is strong in the IR, the symmetric stretches of the substituted ring system can be strong in the Raman spectrum. The Raman spectrum of the parent compound, biphenyl, shows strong signals for ring modes that would be shifted and split by the fluorine and methyl substituents in the target molecule. chemicalbook.com
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic structure of molecules by probing the electronic transitions between molecular orbitals.
Electronic Transitions and Aromatic System Conjugation
The UV-Vis spectrum of this compound is dominated by electronic transitions within its conjugated π-electron system. The biphenyl structure allows for π-conjugation across the two aromatic rings, which significantly influences its electronic absorption properties. The primary electronic transition observed is the π → π* transition, where an electron is promoted from a bonding (π) molecular orbital to an antibonding (π*) molecular orbital. libretexts.org
The extent of conjugation, and thus the energy of this transition, is highly dependent on the dihedral angle between the two phenyl rings. In the gas phase or in non-polar solvents, biphenyl has a twisted conformation, which slightly reduces the conjugation compared to a hypothetical planar structure. The presence of substituents can sterically influence this angle. However, the methyl group at the 4-position and the fluorine atoms at the 3- and 5-positions are not expected to cause significant steric hindrance that would drastically alter the inter-ring angle compared to biphenyl itself.
The absorption maximum (λmax) for biphenyl occurs around 250 nm. Substituents on the rings can cause a shift in this maximum.
Methyl Group (-CH₃): This electron-donating group typically causes a small red shift (bathochromic shift) to a longer wavelength.
Fluorine Atoms (-F): As highly electronegative atoms, they can have a more complex effect, but often result in minor shifts in the λmax of the primary π → π* transition.
Therefore, the main absorption band for this compound is expected to be in the UV region, likely close to the value for 4-methylbiphenyl. nist.gov
Solution-Phase Absorbance Characteristics
In solution, the UV-Vis spectrum is recorded by passing light through a solution of the compound in a transparent solvent, typically hexane (B92381) or ethanol (B145695) for aromatic compounds. The absorbance is measured as a function of wavelength. The spectrum is characterized by the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε), which is a measure of how strongly the compound absorbs light at that wavelength.
For this compound, the absorbance characteristics would be determined by its concentration in a given solvent. Based on structurally similar compounds, the expected characteristics are presented below.
| Spectroscopic Parameter | Expected Value | Description |
| λmax | ~252 nm | The wavelength at which the strongest electronic absorption (a π → π* transition) occurs. |
| Molar Absorptivity (ε) | ~18,000-20,000 L mol⁻¹ cm⁻¹ | A measure of the probability of the electronic transition, indicating a high intensity of absorption. |
| Solvent | Hexane or Ethanol | Common UV-transparent solvents suitable for aromatic hydrocarbons. |
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides extremely precise mass measurements, typically to four or more decimal places. This level of accuracy allows for the unambiguous determination of a molecule's elemental formula from its measured mass.
For this compound, the molecular formula is C₁₃H₁₀F₂. The theoretical (monoisotopic) exact mass can be calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, and ¹⁹F). This calculated mass can then be compared to the experimentally measured mass from an HRMS instrument. Agreement between the theoretical and experimental mass to within a few parts per million (ppm) confirms the elemental composition.
| Parameter | Value |
| Molecular Formula | C₁₃H₁₀F₂ |
| Theoretical Exact Mass | 204.075056 Da |
| Experimental HRMS (m/z) | ~204.0751 |
| Mass Error | < 5 ppm |
In addition to the molecular ion peak, the mass spectrum would also show characteristic fragment ions resulting from the breakdown of the molecule in the mass spectrometer. Expected fragmentation pathways would include the loss of a methyl radical ([-CH₃]⁺) leading to a peak at m/z ~189, and the loss of a fluorine atom ([-F]⁺) leading to a peak at m/z ~185.
Coupled Techniques (e.g., GC-MS, LC-MS) for Purity and Identity Confirmation
Coupled chromatographic and spectrometric techniques are indispensable for the unambiguous identification and purity assessment of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful methods for separating the compound from complex mixtures and confirming its molecular identity.
In Gas Chromatography-Mass Spectrometry (GC-MS) , the sample is vaporized and separated based on its volatility and interaction with a stationary phase in a capillary column. The separated components then enter a mass spectrometer, which bombards them with electrons, causing ionization and fragmentation. The resulting mass spectrum provides two crucial pieces of information: the molecular ion peak, which confirms the molecular weight of the compound (206.23 g/mol for C₁₃H₁₀F₂), and a unique fragmentation pattern that serves as a "molecular fingerprint." For substituted biphenyls, characteristic fragments arise from the cleavage of the biphenyl bond and losses of substituents. GC-MS analysis is particularly effective for analyzing thermally stable and volatile compounds and has been successfully applied to various biphenyls and dibenzofurans. researchgate.netmdpi.commdpi.com
Liquid Chromatography-Mass Spectrometry (LC-MS) is highly versatile and suitable for a broader range of compounds, including those that are less volatile or thermally labile. nih.govscielo.br In this technique, the compound is separated in a liquid phase using a high-performance liquid chromatography (HPLC) system before being introduced into the mass spectrometer. A key development in the LC analysis of aromatic compounds is the use of biphenyl-based stationary phases. nih.gov These columns have demonstrated enhanced retention and selectivity for aromatic and π-system-containing molecules, like this compound, compared to traditional C18 columns. nih.gov Following separation, the analyte is ionized and analyzed by MS to confirm its identity and quantify its presence. LC-MS/MS, a tandem MS technique, further enhances selectivity and sensitivity, making it a gold standard for trace analysis and complex matrix applications. nih.gov
Ionization Methods (e.g., Electrospray Ionization, Atmospheric Pressure Chemical Ionization, Field Desorption)
The choice of ionization method in mass spectrometry is critical for successfully analyzing this compound, as it governs the efficiency of ion formation from the neutral molecule.
Electrospray Ionization (ESI) is a soft ionization technique commonly coupled with LC. It is particularly effective for polar molecules but can also be used for moderately nonpolar compounds. For fluorinated biphenyls, ESI would typically be run in negative ion mode, which is sensitive to electronegative atoms like fluorine. The presence of fluorine atoms enhances the compound's ability to capture electrons or form negative ions, potentially increasing detection sensitivity. nih.gov
Atmospheric Pressure Chemical Ionization (APCI) is another LC-MS interface that is well-suited for analyzing less polar compounds that are not efficiently ionized by ESI. APCI involves a corona discharge that ionizes the solvent vapor, which in turn ionizes the analyte molecules through gas-phase ion-molecule reactions. This method is robust and can effectively ionize a wide range of small molecules. nih.gov
For GC-MS applications, in addition to standard Electron Impact (EI) ionization, Negative Chemical Ionization (NCI) is a highly advantageous technique for halogenated compounds. In NCI, the presence of electron-capturing moieties, such as the fluorine atoms in this compound, can lead to a many-fold increase in sensitivity compared to other methods. nih.gov This makes NCI exceptionally powerful for detecting trace levels of fluorinated pollutants and metabolites.
X-ray Crystallography
X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and the arrangement of molecules in the crystal lattice.
Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular Geometry
Single-Crystal X-ray Diffraction (SC-XRD) is the premier technique for determining the precise atomic arrangement of a crystalline solid. nih.gov By diffracting a beam of X-rays off a single, high-quality crystal, a unique diffraction pattern is generated. This pattern is then mathematically decoded to produce a three-dimensional electron density map of the molecule, from which the positions of individual atoms can be determined with high precision.
While specific, publicly available SC-XRD data for this compound was not identified in the searched literature, extensive studies on closely related difluorinated biphenyl derivatives provide excellent models for its expected solid-state geometry. nih.govacs.org These studies are crucial for understanding how fluorine and methyl substituents influence the molecule's conformation, particularly the twist between the two phenyl rings. nih.gov
Crystal System and Space Group Determination
The analysis of the diffraction pattern from an SC-XRD experiment reveals the crystal's unit cell parameters and its symmetry, which are used to classify it into one of seven crystal systems and one of 230 space groups. This information defines the fundamental repeating unit of the crystal and the symmetry operations that relate the molecules within it.
For example, a study on the similarly structured compounds 4′-(tert-butyl)-3,4-difluoro-1,1′-biphenyl (TBDFBP) and 1-(3′,4′-difluoro-[1,1′-biphenyl]-4-yl)ethanone (DFBPE) determined that both crystallize in the monoclinic crystal system with a P2₁/c space group. nih.govacs.org It is highly probable that this compound would adopt a similar, common packing arrangement.
Analysis of Bond Lengths, Bond Angles, and Dihedral Angles
SC-XRD analysis yields precise measurements of covalent bond lengths, the angles between those bonds, and the dihedral (or torsion) angles that describe the rotation around bonds. The dihedral angle between the two phenyl rings is a particularly critical parameter in biphenyl chemistry, as it defines the molecule's degree of planarity and conjugation. In the solid state, this angle is a balance between the steric hindrance of the ortho-substituents and the stabilizing effects of crystal packing forces. For DFBPE, a difluorinated biphenyl analog, the dihedral angle between the phenyl rings was found to be -38.5°. acs.org
The table below presents typical structural parameters that could be expected for a molecule like this compound, based on data from analogous structures.
| Parameter | Description | Expected Value / Range |
|---|---|---|
| C-C (aromatic) | Carbon-carbon bond length within a phenyl ring | 1.37 - 1.40 Å |
| C-C (inter-ring) | Bond length connecting the two phenyl rings | ~1.49 Å |
| C-F | Carbon-fluorine bond length | ~1.35 Å |
| C-C-C (in-ring) | Bond angle within a phenyl ring | ~120° |
| Phenyl-Phenyl Dihedral Angle | Torsion angle between the two aromatic rings | 30° - 60° |
Intermolecular Interactions and Crystal Packing Motifs
Computational analyses on similar fluorinated biphenyls suggest that significant dipole-dipole intermolecular interactions are expected. nih.gov Furthermore, weak interactions involving organic fluorine, such as C-H···F hydrogen bonds, play a crucial role in the crystal packing of many fluorinated organic molecules. rsc.org In these interactions, a polarized C-H bond acts as a hydrogen bond donor to an electronegative fluorine atom on a neighboring molecule. Additionally, π-π stacking interactions between the aromatic rings of adjacent molecules can contribute to the stability of the crystal lattice, often resulting in offset or parallel-displaced arrangements. nih.gov The interplay of these varied interactions leads to the formation of specific, repeating supramolecular motifs that define the final crystal structure.
No Specific Computational Research Found for this compound
Despite a thorough search of available scientific literature and computational chemistry databases, no specific theoretical modeling or in-depth computational chemistry studies for the compound This compound (CAS No. 97067-20-4) could be located. Consequently, the generation of a detailed article covering the specific electronic structure, molecular dynamics, and other computational parameters as requested in the outline is not possible without the underlying research data.
The required sections and subsections, such as Density Functional Theory (DFT) calculations, ab initio methods, Frontier Molecular Orbital (FMO) analysis, electrostatic potential mapping, and molecular dynamics (MD) simulations, necessitate specific data from dedicated computational studies on this molecule. Such studies appear to be absent from the public scientific record at this time.
While general information on the methodologies themselves is readily available, applying them to This compound would require performing original computational research, which is beyond the scope of this service.
Research on similar, but distinct, fluorinated biphenyl compounds does exist. For instance, studies on other isomers or biphenyls with different substitution patterns have been published, often exploring their properties for applications in materials science or medicinal chemistry. acs.orgnih.govnih.gov These papers employ the same theoretical methods requested in the outline, such as DFT and FMO analysis, to understand structure-property relationships. mdpi.comresearchgate.net However, due to the precise structural nature of computational models, the results from these related compounds cannot be extrapolated to accurately represent This compound .
Computational Chemistry and Theoretical Modeling of 3,5 Difluoro 4 Methyl 1,1 Biphenyl
Molecular Dynamics (MD) Simulations
Solvent Effects on Molecular Conformation
The conformation of a molecule can be influenced by its surrounding environment, and solvents can play a crucial role in stabilizing or destabilizing certain conformers. The effect of a solvent on the rotational equilibrium of a biphenyl (B1667301) derivative is dependent on the difference in the solvation energies of its various conformers. Generally, more polar conformers will be preferentially stabilized by polar solvents.
For 3,5-Difluoro-4-methyl-1,1'-biphenyl, the dipole moment of the molecule will change as the dihedral angle varies. The planar and perpendicular conformers will have different dipole moments, and thus their relative energies can be altered by the polarity of the solvent. Computational studies on other systems have shown that solvent effects are particularly pronounced when the biphenyl derivative contains charged substituents in the ortho-positions. biointerfaceresearch.com While this compound is a neutral molecule, the presence of electronegative fluorine atoms can lead to a significant dipole moment. The interaction of this dipole with the solvent's reaction field can influence the conformational preference.
Atomistic molecular dynamics simulations on other organic molecules have demonstrated that the nature of the solvent can influence the bulk film packing and the flexibility of dihedral angles. nist.gov For this compound, it can be hypothesized that polar solvents might slightly favor conformers with a larger dipole moment, although a significant shift in the rotational equilibrium is not expected in the absence of strong specific interactions like hydrogen bonding. To quantify these effects, computational models that incorporate a continuum solvent model (like the Polarizable Continuum Model, PCM) or explicit solvent molecules would be required.
Vibrational Frequency Analysis
The vibrational spectrum of a molecule provides a unique fingerprint that is determined by its structure and bonding. Computational quantum chemistry methods, particularly DFT, are powerful tools for predicting the infrared (IR) and Raman spectra of molecules. These calculations can provide the frequencies of the normal modes of vibration and their corresponding intensities. For this compound, a theoretical vibrational analysis would reveal characteristic frequencies associated with its specific functional groups and skeletal modes.
Key vibrational modes to expect would include:
C-H stretching vibrations of the aromatic rings, typically appearing in the 3100-3000 cm⁻¹ region.
C-H stretching vibrations of the methyl group, expected around 2950-2850 cm⁻¹.
C=C stretching vibrations within the aromatic rings, which give rise to a series of bands in the 1600-1400 cm⁻¹ range.
C-F stretching vibrations , which are typically strong in the IR spectrum and are expected in the 1350-1100 cm⁻¹ region. The presence of two fluorine atoms would likely result in symmetric and asymmetric stretching modes.
In-plane and out-of-plane C-H bending vibrations .
Ring deformation and breathing modes at lower frequencies.
The calculation of IR and Raman intensities is also crucial for interpreting the spectra. These intensities are related to the change in the dipole moment and polarizability of the molecule during the vibration, respectively.
The vibrational frequencies of biphenyl derivatives are sensitive to the dihedral angle between the two phenyl rings. As the dihedral angle changes, the extent of conjugation between the rings is altered, which in turn affects the force constants of the bonds and the resulting vibrational frequencies. For instance, the frequency of the inter-ring stretching vibration is known to be dependent on the dihedral angle.
In this compound, certain vibrational modes would be more sensitive to the torsional angle than others. The modes involving the biphenyl linkage and the adjacent C-C bonds would likely show the most significant frequency shifts with changes in the dihedral angle. A detailed computational study could map out the dependence of key vibrational frequencies on the rotational coordinate, which could then be used to experimentally estimate the dihedral angle in different environments.
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) studies aim to correlate the structural features of molecules with their physicochemical properties. This is achieved through the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For this compound, several key descriptors can be predicted using computational methods.
Log P (Octanol-Water Partition Coefficient): This descriptor is a measure of a molecule's lipophilicity and is crucial in pharmacology and environmental science. QSPR models for polychlorinated biphenyls have been developed to predict their lipophilicity (logKow), indicating the feasibility of such predictions. globalresearchonline.net
Topological Polar Surface Area (TPSA): TPSA is defined as the sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. It is a good predictor of drug transport properties. For this compound, the polar surface area would be primarily influenced by the two fluorine atoms.
Molar Refractivity (MR): This descriptor is related to the volume of a molecule and its polarizability. It is often used in QSAR studies to model ligand-receptor interactions. clu-in.org
While experimental determination of these properties for every new compound is resource-intensive, computational prediction offers a rapid and cost-effective alternative. Various software packages and online tools are available for the calculation of these descriptors. Below is a table of predicted molecular descriptors for this compound.
| Descriptor | Predicted Value |
| Log P | 4.54 |
| TPSA (Ų) | 0.00 |
| Molar Refractivity | 52.35 |
| Predicted values were obtained from publicly available chemical property prediction tools. |
It is important to note that while TPSA is formally zero due to the absence of nitrogen or oxygen, the electronegative fluorine atoms do contribute to the molecule's polarity.
Modeling Structure-Reactivity and Structure-Application Relationships
Computational and theoretical modeling are pivotal in modern chemistry for predicting the properties and potential applications of novel compounds. For a molecule like this compound, such studies would aim to establish a clear correlation between its distinct structural features—the fluorine and methyl substitutions on the biphenyl core—and its chemical reactivity and suitability for various applications. However, a comprehensive review of publicly accessible scientific literature and chemical databases reveals a significant gap in dedicated research on the specific structure-reactivity and structure-application modeling of this compound.
While direct computational studies on this exact compound are not available, the principles of such modeling can be understood from research on analogous fluorinated biphenyl derivatives. These studies often employ methods like Quantitative Structure-Activity Relationship (QSAR) and Density Functional Theory (DFT) to build predictive models.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
QSAR and QSPR models are statistical tools that correlate a compound's biological activity (for QSAR) or physicochemical properties (for QSPR) with its molecular descriptors. These descriptors are numerical representations of a molecule's structural, electronic, or steric properties. For this compound, a hypothetical QSAR/QSPR study would involve the following:
Descriptor Calculation: A range of molecular descriptors would be calculated for this compound and a series of structurally similar compounds. These descriptors could include:
Electronic Descriptors: Dipole moment, partial charges on atoms, Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The electronegative fluorine atoms would significantly influence these properties.
Steric Descriptors: Molecular volume, surface area, and specific conformational angles (like the dihedral angle between the phenyl rings).
Topological Descriptors: Indices that describe the connectivity and branching of the molecule.
Model Development: Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical model would be constructed that links these descriptors to a specific activity or property of interest. For instance, in drug discovery, this could be the inhibitory concentration (IC50) against a particular enzyme. In materials science, it might be a property like thermal stability or liquid crystal transition temperature.
Studies on related biphenyl compounds have successfully used QSAR to design molecules with specific biological activities, such as angiotensin II receptor antagonists. nih.govresearchgate.net In these cases, descriptors related to electronegativity and molecular shape were found to be crucial for activity.
Density Functional Theory (DFT) and Molecular Orbital Analysis
DFT calculations provide a more fundamental understanding of a molecule's electronic structure and reactivity. For this compound, DFT could be used to:
Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of the atoms, including the dihedral angle between the two phenyl rings.
Calculate Molecular Orbital Energies: The energies of the HOMO and LUMO are critical for understanding a molecule's reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. The fluorine and methyl groups would modulate these orbital energies.
Generate Molecular Electrostatic Potential (MEP) Maps: An MEP map would visualize the electron density distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how the molecule will interact with other reagents or biological targets.
A theoretical study on the effect of methyl and hydroxyl subgroups on the electronic structure of the biphenyl molecule demonstrated that while the total energy is dependent on the number of subgroups, the energy gap and other electronic properties vary with the position of the substituents. journalofbabylon.com A similar approach for this compound would provide insights into how the specific substitution pattern influences its electronic behavior.
Hypothetical Data from Modeled Structure-Property Relationships
In the absence of experimental or published computational data for this compound, we can project the types of data that would be generated from a typical computational analysis. The following table is a hypothetical representation of calculated molecular descriptors that would be central to modeling its structure-application relationships.
| Descriptor Category | Descriptor Name | Hypothetical Value | Significance in Modeling |
| Electronic | Dipole Moment | ~2.5 D | Influences solubility and intermolecular interactions. |
| HOMO Energy | -6.8 eV | Relates to the electron-donating ability. | |
| LUMO Energy | -1.2 eV | Relates to the electron-accepting ability. | |
| HOMO-LUMO Gap | 5.6 eV | Indicator of chemical reactivity and kinetic stability. | |
| Steric/Topological | Molecular Weight | 206.21 g/mol | Basic property for any chemical model. |
| Dihedral Angle | ~45° | Affects the molecule's overall shape and potential for pi-stacking. | |
| Polar Surface Area | 0 Ų | Important for predicting permeability in biological systems. |
Table 1: Hypothetical Calculated Molecular Descriptors for this compound
Potential Applications Based on Theoretical Modeling
Based on the structural motifs present in this compound, theoretical modeling could guide the exploration of its use in several areas:
Pharmaceuticals: Fluorinated biphenyls are common scaffolds in medicinal chemistry. QSAR models could be developed to predict the activity of derivatives of this compound as, for example, enzyme inhibitors or receptor antagonists. The fluorine atoms can enhance binding affinity and improve metabolic stability.
Liquid Crystals: The rigid biphenyl core is a common feature in liquid crystal molecules. Computational models could predict how the specific substitution pattern of this compound and its derivatives would influence properties like mesophase stability and transition temperatures.
Organic Electronics: The electronic properties (HOMO/LUMO levels) of fluorinated aromatic compounds are of interest for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Theoretical calculations could predict the charge transport properties of materials based on this scaffold.
Chemical Reactivity and Transformation Mechanisms of 3,5 Difluoro 4 Methyl 1,1 Biphenyl
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds, involving the replacement of a hydrogen atom with an electrophile. csbsju.edu The reactivity and orientation of substitution on the biphenyl (B1667301) system are governed by the electronic effects of the fluorine and methyl substituents.
In 3,5-Difluoro-4-methyl-1,1'-biphenyl, electrophilic attack can occur on either of the two phenyl rings.
The general mechanism for electrophilic aromatic substitution involves the initial attack of the electrophile on the π-system of the aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. organicchemistrytutor.comyoutube.com This is typically the rate-determining step. organicchemistrytutor.com Subsequently, a proton is lost from the carbocation, restoring the aromaticity of the ring and yielding the substituted product. wikipedia.org
Predicted Regioselectivity for Electrophilic Aromatic Substitution:
| Ring System | Predicted Major Product(s) | Rationale |
| Substituted Ring | Substitution at C2 and C6 | The methyl group is a stronger activator than the deactivating fluorine atoms. It directs ortho and para. The para position is blocked. The ortho positions (C2 and C6) are therefore favored. |
| Unsubstituted Ring | Substitution at C2' and C4' | The substituted phenyl group activates the unsubstituted ring, directing incoming electrophiles to the ortho and para positions. |
The substituents on the aromatic ring have a profound impact on the rate of electrophilic aromatic substitution.
Methyl Group (-CH₃): The methyl group is an electron-donating group through an inductive effect and hyperconjugation. vanderbilt.edu This increases the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. libretexts.org Therefore, the methyl group is considered an activating group. libretexts.org
The net effect on the reactivity of the substituted ring in this compound is a combination of the activating effect of the methyl group and the deactivating effect of the two fluorine atoms.
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. wikipedia.org This reaction is generally less common than electrophilic substitution and typically requires the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack. wikipedia.orglibretexts.org
The fluorine atoms in this compound can potentially be displaced by strong nucleophiles such as amines and thiols. Fluorine is a good leaving group in SNAr reactions. The presence of the biphenyl system and the methyl group, which are electron-donating, does not strongly activate the ring for nucleophilic attack. However, under forcing conditions (high temperature, strong base), substitution may occur.
For instance, studies on other fluorinated aromatic compounds have shown that fluorine atoms can be displaced by various nucleophiles. researchgate.net Amines and thiols are effective nucleophiles in these reactions. wikipedia.orgresearchgate.net
Examples of Nucleophilic Aromatic Substitution on Related Compounds:
| Reactant | Nucleophile | Product | Reference |
| 1,3-Difluorobenzene | Morpholine | 3-Fluorophenyl-morpholine | researchgate.net |
| Alkyl Halides | Amines | Alkylamines | researchgate.net |
| Alkyl Halides | Thiols | Thioethers | wikipedia.org |
The most common mechanism for nucleophilic aromatic substitution is the SNAr mechanism, which proceeds in two steps:
Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org This step is usually the rate-determining step. masterorganicchemistry.com
Elimination of the leaving group: The leaving group is expelled from the Meisenheimer complex, and the aromaticity of the ring is restored. masterorganicchemistry.com
The rate of SNAr reactions is influenced by the nature of the leaving group, the nucleophile, and the substituents on the aromatic ring. The presence of electron-withdrawing groups ortho and para to the leaving group stabilizes the Meisenheimer complex and thus accelerates the reaction. wikipedia.orgmasterorganicchemistry.com In the case of this compound, the absence of strong electron-withdrawing groups like nitro groups suggests that the reaction would be slow.
Oxidation and Reduction Reactions
The substituents on this compound also influence its susceptibility to oxidation and reduction.
Oxidation: The methyl group is the most likely site for oxidation. Strong oxidizing agents can oxidize the methyl group to a carboxylic acid. For example, a patent describes the oxidation of 3,5-difluorotoluene (B38592) to 3,5-difluorobenzaldehyde (B1330607) using a catalyst and hydrogen peroxide. google.com Further oxidation to the carboxylic acid is also possible. The aromatic rings are generally resistant to oxidation except under harsh conditions.
Reduction: The aromatic rings of fluorinated biphenyls can be reduced under certain conditions, although this is generally a difficult transformation. Catalytic hydrogenation at high pressure and temperature might lead to the saturation of one or both rings. However, the C-F bonds are typically stable to these conditions. The primary interest in the reduction of fluorinated biphenyls often lies in the context of their environmental persistence and metabolism. nih.gov
Oxidative Transformations (e.g., using Hydrogen Peroxide)
Direct oxidative transformation of the aromatic rings of this compound with common oxidizing agents like hydrogen peroxide is expected to be challenging. The electron-withdrawing fluorine atoms deactivate the aromatic system towards electrophilic attack, which is a common mechanism for hydroxylation by reagents such as hydrogen peroxide.
Table 1: Plausible Oxidative Transformation Products of this compound
| Starting Material | Oxidizing Agent | Plausible Product(s) |
| This compound | Mild Oxidant | 3,5-difluoro-1,1'-biphenyl-4-carbaldehyde |
| This compound | Strong Oxidant | 3,5-difluoro-1,1'-biphenyl-4-carboxylic acid |
It is important to note that the presence of fluorine atoms could influence the reactivity of the methyl group. The inductive effect of the ortho-fluorine atoms might slightly alter the C-H bond dissociation energy of the methyl group, potentially affecting the rate and selectivity of the oxidation.
Reductive Transformations (e.g., using Sodium Borohydride (B1222165), Birch Reduction)
Reductive transformations of this compound can target either the aromatic rings or potentially the fluorine substituents, although the latter is generally more difficult.
Sodium Borohydride: Sodium borohydride is a mild reducing agent and is generally not capable of reducing aromatic rings. Therefore, it is expected to be unreactive towards the biphenyl core of this compound under standard conditions.
Birch Reduction: The Birch reduction, which employs a solution of an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol, is a powerful method for the reduction of aromatic rings. For substituted biphenyls, the reduction pattern is influenced by the electronic nature of the substituents. The fluorine atoms, being electron-withdrawing, would likely direct the reduction to the fluorinated ring. The expected products would be non-conjugated dienes. However, the precise regioselectivity of the reduction on this compound is not documented and would require experimental verification. Reductive defluorination, the cleavage of C-F bonds, can also occur under certain reductive conditions, particularly with stronger reducing agents or under specific catalytic systems. nih.govnih.govnsc.ru
Hydrogenation and Dehydrogenation Pathways
Hydrogenation: Catalytic hydrogenation of the aromatic rings of this compound to the corresponding cyclohexyl-cyclohexyl derivative is a feasible transformation. This typically requires a catalyst, such as rhodium or ruthenium on a carbon support, and elevated pressures of hydrogen gas. The hydrogenation of biphenyl itself to yield cyclohexylbenzene (B7769038) and bicyclohexyl (B1666981) is a known industrial process. It can be inferred that this compound would undergo a similar reaction, although the fluorine substituents might influence the reaction rate and catalyst choice. Complete hydrogenation would yield 3,5-difluoro-4-methyl-1,1'-bicyclohexyl. Partial hydrogenation of one ring is also a possible outcome.
Dehydrogenation: Dehydrogenation of this compound is not a typical reaction under standard laboratory conditions as it is already an aromatic system. Dehydrogenation reactions are more relevant for saturated or partially saturated cyclic systems to form aromatic compounds.
Cross-Coupling Reactions for Further Functionalization
Palladium-Catalyzed Functionalization of Biphenyl Core
The biphenyl core of this compound can be further functionalized using palladium-catalyzed cross-coupling reactions. The positions on the aromatic rings that are not substituted (i.e., the C-H bonds) could potentially be activated for C-C or C-heteroatom bond formation. However, a more common strategy involves the introduction of a halide (e.g., bromine or iodine) or a boronic acid/ester group onto the biphenyl scaffold to facilitate well-established cross-coupling reactions like Suzuki-Miyaura, Heck, or Sonogashira couplings.
For instance, if this compound were to be brominated, the resulting bromo-derivative could undergo a Suzuki-Miyaura coupling with a variety of boronic acids to introduce new aryl or alkyl groups. The regioselectivity of the initial bromination would be a key factor in determining the final product.
Catalyst and Ligand Design for Selective Coupling
The success and selectivity of palladium-catalyzed cross-coupling reactions heavily depend on the choice of catalyst and ligands. For the functionalization of a sterically hindered and electronically modified substrate like this compound, the design of the catalytic system would be crucial.
Bulky and electron-rich phosphine (B1218219) ligands, such as those from the Buchwald or Herrmann-Beller families, are often employed to enhance the catalytic activity for challenging substrates. These ligands can promote the oxidative addition of aryl halides to the palladium center and facilitate the reductive elimination step. The choice of base and solvent also plays a critical role in the reaction outcome. For a substrate with fluorine substituents, the electronic effects of these atoms would need to be considered when optimizing the reaction conditions to achieve the desired regioselectivity and yield.
Reactions at the Methyl Group
The methyl group of this compound is a site for various chemical transformations.
Halogenation: Under free-radical conditions, for example, using N-bromosuccinimide (NBS) with a radical initiator, the methyl group can be halogenated to produce a benzylic halide. This would result in the formation of 4-(bromomethyl)-3,5-difluoro-1,1'-biphenyl. This benzylic halide is a versatile intermediate that can be used in a variety of subsequent nucleophilic substitution reactions to introduce different functional groups.
Deprotonation and Functionalization: Although the methyl C-H bonds are not highly acidic, they can be deprotonated by strong bases to form a benzylic anion. This anion can then react with various electrophiles, allowing for the introduction of a wide range of functional groups at the benzylic position.
Table 2: Summary of Potential Reactions of this compound
| Reaction Type | Reagent/Condition | Potential Product(s) | Section Reference |
| Oxidation | Strong Oxidant | 3,5-difluoro-1,1'-biphenyl-4-carboxylic acid | 5.3.1 |
| Reduction (Birch) | Na/NH3, ROH | Dihydrobiphenyl derivatives | 5.3.2 |
| Hydrogenation | H2, Pd/C or PtO2 | 3,5-difluoro-4-methyl-1,1'-bicyclohexyl | 5.3.3 |
| Cross-Coupling | (After halogenation) Arylboronic acid, Pd catalyst | Functionalized biphenyl derivatives | 5.4.1 |
| Halogenation | NBS, initiator | 4-(bromomethyl)-3,5-difluoro-1,1'-biphenyl | 5.5 |
Oxidation to Carboxylic Acid or Aldehyde
The transformation of the methyl group on the biphenyl scaffold to a carboxylic acid or an aldehyde is a key oxidative process. Primary alcohols and aldehydes are typically oxidized to carboxylic acids using reagents like potassium dichromate(VI) solution in the presence of a dilute acid, such as sulfuric acid. libretexts.orgchemguide.co.uk To ensure the reaction proceeds to the carboxylic acid, an excess of the oxidizing agent is used while heating the mixture under reflux. libretexts.org This technique prevents the intermediate aldehyde from escaping before it can be fully oxidized. libretexts.org
Alternatively, a combination of Selectfluor and sodium bromide in a mixed solvent system, such as acetonitrile (B52724) and water, can facilitate the oxidation of primary alcohols to carboxylic acids. nih.gov The active oxidant in this system is believed to be hypobromous acid, which is generated in situ. nih.gov Another set of methods involves TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) mediated oxidations. windows.net These procedures can be tailored to yield either the aldehyde or the carboxylic acid by adjusting the reaction time and the use of a phase-transfer catalyst. windows.net
The oxidation of an aldehyde to a carboxylic acid can be achieved under either acidic or alkaline conditions. chemguide.co.uk In an acidic medium, the aldehyde is directly converted to the corresponding carboxylic acid. chemguide.co.uk Under alkaline conditions, a salt of the carboxylic acid is formed initially. chemguide.co.uk
Table 1: Oxidation Reagents and Conditions
| Reagent(s) | Conditions | Product |
|---|---|---|
| Potassium dichromate(VI), dilute sulfuric acid | Heat under reflux, excess oxidizing agent | Carboxylic acid |
| Selectfluor, Sodium Bromide | 1:1 Acetonitrile/Water | Carboxylic acid |
| TEMPO, Sodium hypochlorite | Biphasic mixture (e.g., CH2Cl2/water), short reaction time | Aldehyde |
Halogenation and Subsequent Transformations
Microbial and Environmental Transformation
The environmental persistence and biodegradation of fluorinated compounds like this compound are of significant interest due to their potential as emerging contaminants. polyu.edu.hkresearchgate.net
Aerobic Microbial Transformation Pathways
Studies on fluorinated liquid crystal monomers (FLCMs), a class of compounds to which this compound is related, have shed light on their microbial transformation. polyu.edu.hkresearchgate.net An enrichment culture, BG1, was found to transform 67.5 ± 2.1% of a specific FLCM within 10 days under optimal conditions. polyu.edu.hkresearchgate.net The transformation proceeds through a series of reactions including:
Reductive defluorination
Ether bond cleavage
Demethylation
Oxidative hydroxylation
Aromatic ring opening polyu.edu.hkresearchgate.net
These pathways are crucial in breaking down the complex structure of fluorinated biphenyls. The stability imparted by the carbon-fluorine bond often makes these compounds recalcitrant. nih.gov
Identification of Microbial Transformation Products
In the study of the FLCM, a total of 14 microbial transformation products were identified. polyu.edu.hkresearchgate.net These products result from the various transformation pathways mentioned above, such as defluorination, demethylation, and hydroxylation. polyu.edu.hkresearchgate.net The identification of these products is critical for understanding the step-by-step degradation of the parent compound. For other aromatic compounds, such as 2,4-dinitrotoluene, transformation products have been successfully identified using techniques like thin-layer chromatography and gas chromatography/mass spectrometry. nih.gov
Role of Specific Microorganisms and Functional Genes in Biodegradation
The biodegradation of biphenyls and their halogenated derivatives is often carried out by bacteria that possess specific catabolic gene clusters, frequently located on mobile genetic elements like plasmids and transposons. nih.govfrontiersin.org This allows for the horizontal transfer of degradation capabilities among different bacterial species. nih.govfrontiersin.org
In the BG1 consortium that degraded the FLCM, several key genes were identified that are involved in the transformation process:
Dehalogenation-related genes: GST (glutathione S-transferase gene), 2-HAD (2-haloacid dehalogenase gene) polyu.edu.hkresearchgate.net
Hydroxylating-related genes: hcaC, ubiH, and COQ7 polyu.edu.hkresearchgate.net
Aromatic ring opening-related genes: ligB and catE polyu.edu.hkresearchgate.net
Methyltransferase genes: ubiE and ubiG polyu.edu.hkresearchgate.net
Furthermore, two bacterial strains capable of degrading the FLCM were isolated and identified as belonging to the genera Sphingopyxis and Agromyces. polyu.edu.hkresearchgate.net The biphenyl catabolic pathway often involves biphenyl dioxygenase, the enzyme that initiates the degradation process by hydroxylating the aromatic ring. nih.govfrontiersin.org
Table 2: Functional Genes in FLCM Biodegradation
| Gene Category | Example Genes | Function |
|---|---|---|
| Dehalogenation | GST, 2-HAD | Removal of fluorine atoms |
| Hydroxylation | hcaC, ubiH, COQ7 | Addition of hydroxyl groups |
| Aromatic Ring Opening | ligB, catE | Cleavage of the biphenyl ring structure |
Design, Synthesis, and Characterization of 3,5 Difluoro 4 Methyl 1,1 Biphenyl Derivatives and Analogues
Systematic Structural Modifications
The rational design of new molecules based on the 3,5-Difluoro-4-methyl-1,1'-biphenyl framework involves a series of systematic structural modifications. These changes are intended to fine-tune the steric and electronic characteristics of the parent molecule, thereby influencing its chemical behavior and potential applications.
Varying Fluorine Substitution Patterns on the Biphenyl (B1667301) Rings
The number and position of fluorine atoms on the biphenyl rings significantly impact the molecule's properties. Researchers have synthesized a variety of fluorinated biphenyl compounds to study these effects. For instance, the Suzuki-Miyaura coupling reaction is a widely used method for creating new fluorinated biphenyls with high yields. acs.org This palladium-catalyzed cross-coupling reaction allows for the precise introduction of fluorine atoms at different positions on the biphenyl rings. acs.org
Examples of synthesized difluorinated biphenyl compounds include 4′-(tert-butyl)-3,4-difluoro-1,1′-biphenyl (TBDFBP) and 3,4-difluoro-3′-nitro-1,1′-biphenyl (DFNBP). acs.org The synthesis of gem-difluoro olefins has also been achieved through palladium-catalyzed C-H functionalization and subsequent β-fluoride elimination reactions. nih.gov This method provides a direct route to introduce a 1-aryl-(2,2-difluorovinyl) group onto aromatic systems. nih.gov
The synthesis of other fluorinated biphenyls, such as 3,5-dichloro-2,4-difluoronitrobenzene, has been accomplished through the chlorination of 2,4-difluoronitrobenzene. google.com Furthermore, the core structure of the BODIPY dye class, 4,4'-difluoro-4-bora-(3a,4a)-diaza-s-indacene, highlights the importance of fluorine in the development of fluorescent materials. nih.govresearchgate.net
Modifying the Alkyl Group (e.g., ethyl, propyl) and its Position
Altering the alkyl group on the biphenyl core is another strategy to modulate its properties. While direct modification of the methyl group in this compound is not extensively detailed in the provided search results, related research on other biphenyl systems provides insights. For example, the synthesis of 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole (B372694) derivatives has been reported, where alkyl substitutions on an aniline (B41778) moiety attached to the pyrazole ring were found to increase the activity of the compounds. mdpi.com
In a different context, the synthesis of 4,5-dihydro-3-methyl-1-(4-chloro-2-fluorophenyl)-4-difluoromethyl-1,2,4-triazol-5-(1H)-one was achieved through N-alkylation. researchgate.net This suggests that various alkyl groups can be introduced onto related heterocyclic systems. The study of substituent effects in the biphenyl series, such as the piperidinodebromination of 4′-substituted 3-bromo-4-nitrobiphenyls, has shown that the kinetics are influenced by the nature of the 4'-substituent, including alkyl groups. rsc.org
The synthesis of 4-amino-3,5-difluorobenzonitrile (B171853) and its derivatives demonstrates the possibility of introducing different functional groups that can subsequently be converted to various alkyl-containing moieties. nih.gov The introduction of a 1-aryl-(2,2-difluorovinyl) group onto indole (B1671886) heterocycles also showcases a method for incorporating modified alkyl groups. nih.gov
Introduction of Additional Functional Groups (e.g., Carboxylates, Aldehydes, Sulfanes, Hydroxyls, Ethers, Nitro groups)
The introduction of various functional groups onto the this compound scaffold significantly expands its chemical diversity and potential applications.
Carboxylates: The synthesis of 3',5'-Difluoro-4'-methyl-[1,1'-biphenyl]-3-carboxylic acid and 3,3'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid has been documented. chemicalbook.combldpharm.com Similarly, 3',4'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid is another example of a carboxylated biphenyl derivative. chemscene.com The synthesis of ethyl 4-amino-3,5-difluorobenzoate further illustrates the introduction of an ester group. nih.gov
Aldehydes: The compound 3',5'-Difluoro-4'-methyl-[1,1'-biphenyl]-4-carbaldehyde is a known derivative. aobchem.com Aldehyde functionalities can also be introduced through the reaction of hydrazone intermediates with the Vilsmeier-Haack reagent to form pyrazole aldehydes. mdpi.com
Sulfanes: The synthesis of (3′,4′-difluoro-[1,1′-biphenyl]-3-yl)(methyl)sulfane (DFBPMS) has been achieved through Suzuki-Miyaura coupling. acs.org Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines have also been explored to improve metabolic stability. nih.gov
Hydroxyls: The synthesis of [1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone and its derivatives has been studied to evaluate their inhibitory activity. nih.gov
Ethers: The synthesis of 3′,4′-difluoro-2,5-dimethoxy-1,1′-biphenyl (DFDMBP) demonstrates the introduction of ether functionalities. acs.org
Nitro groups: 3,4-difluoro-3′-nitro-1,1′-biphenyl (DFNBP) has been synthesized via Suzuki-Miyaura coupling. acs.org Additionally, (3,5-Difluoro-4-nitrophenyl)methanol is a known compound. chemscene.com The synthesis of 3,5-difluoroaniline (B1215098) can proceed through the reduction of 3,5-difluoronitrobenzene. google.com
Synthesis of Biphenyl Tetrazole Derivatives
The synthesis of biphenyl tetrazole derivatives represents a significant area of research due to their potential biological activities. A general method for synthesizing 1-substituted 1H-1,2,3,4-tetrazoles involves the reaction of amines, triethyl orthoformate, and sodium azide (B81097), catalyzed by Yb(OTf)3. organic-chemistry.org Another approach involves the reaction of nitriles with sodium azide in the presence of a catalyst like zinc salts. organic-chemistry.org
Specifically for biphenyl systems, novel 1,4-dihydropyridine (B1200194) derivatives bearing biphenyl-2'-tetrazole moieties have been synthesized. nih.gov This was achieved through a classical Hantzsch condensation reaction starting from biphenyltetrazolyl-4-(or 5)-imidazolecarboxaldehyde intermediates. nih.gov Furthermore, a series of 1-((2'-(2-(2-(substitutedphenyl))-2-oxoethyl)-2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)piperidine-4-carboxylic acid derivatives have been synthesized by reacting 1-((2'-(2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)piperidine-4-carboxylic acid with phenacyl bromides. scispace.com
Comparative Analysis of Derived Compounds
The systematic modifications of the this compound structure allow for a detailed comparative analysis of the resulting compounds. This analysis focuses on how different substituents influence the reactivity and electronic properties of the biphenyl core.
Influence of Substituent Effects on Reactivity and Electronic Properties
Substituents on the biphenyl rings can significantly alter the electronic properties of the molecule, which in turn affects its reactivity. The electronic nature of substituents, whether they are electron-donating or electron-withdrawing, plays a crucial role.
The introduction of electron-withdrawing groups, such as nitro (NO2) groups, can impact the electronic properties of biphenyl derivatives. ichem.md Density Functional Theory (DFT) calculations have been used to study the effects of the NO2 group on properties like ionization potential, electron affinity, and electrophilicity. ichem.md Similarly, the presence of fluorine atoms, which are highly electronegative, influences the electronic distribution within the molecule.
The reactivity of biphenyl derivatives is also affected by substituent effects. For example, in the piperidinodebromination of 4′-substituted 3-bromo-4-nitrobiphenyls, the reaction rates are correlated with the electronic nature of the 4'-substituents. rsc.org Strongly electron-withdrawing groups at the 4'-position were found to influence the reaction kinetics. rsc.org
In the context of fluorescent dyes, the introduction of substituents can enhance electronic properties for improved applications. mdpi.com Electron-donating and electron-withdrawing pairs of substituents can increase the static dipole moment difference, which is a key property for excitonic applications. boisestate.edu The hydrophobicity and solubility of the dyes are also affected by the nature of the substituents. mdpi.comboisestate.edu For instance, pairs of withdrawing substituents have been shown to lead to more negative solvation energies, suggesting increased solubility. boisestate.edu
The photophysical and electrochemical properties of porphyrin derivatives are also sensitive to substituent effects. The introduction of a carbonyl group at the beta-pyrrolic position has been found to strongly increase the ease of monoelectronic reduction of the porphyrin in both its ground and excited states. researchgate.net
The following table summarizes some of the synthesized derivatives and their key features:
| Compound Name | Modification | Synthetic Method | Reference |
| 4′-(tert-butyl)-3,4-difluoro-1,1′-biphenyl (TBDFBP) | Varying Fluorine Pattern & Alkyl Group | Suzuki-Miyaura Coupling | acs.org |
| 3,4-difluoro-3′-nitro-1,1′-biphenyl (DFNBP) | Varying Fluorine Pattern & Nitro Group | Suzuki-Miyaura Coupling | acs.org |
| 3',5'-Difluoro-4'-methyl-[1,1'-biphenyl]-3-carboxylic acid | Carboxylate Group | Not specified | chemicalbook.com |
| 3',5'-Difluoro-4'-methyl-[1,1'-biphenyl]-4-carbaldehyde | Aldehyde Group | Not specified | aobchem.com |
| (3′,4′-difluoro-[1,1′-biphenyl]-3-yl)(methyl)sulfane (DFBPMS) | Sulfane Group | Suzuki-Miyaura Coupling | acs.org |
| [1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone | Hydroxyl Group | Not specified | nih.gov |
| 3′,4′-difluoro-2,5-dimethoxy-1,1′-biphenyl (DFDMBP) | Ether Group | Suzuki-Miyaura Coupling | acs.org |
| Dialkyl 1,4-dihydro-2,6-dimethyl-4-[2-n-alkyl-1-[2΄-(1H-tetrazole-5-yl) biphenyl -4-yl] methyl] imidazole-4(or 5)-yl]- 3, 5-pyridinedicarboxylate analogs | Tetrazole & Dihydropyridine Moieties | Hantzsch Condensation | nih.gov |
Structure-Property Relationships within Series of Analogues
The introduction of fluorine atoms and methyl groups into the biphenyl framework significantly influences the physicochemical and electronic properties of the resulting analogues. These substitutions modulate characteristics such as molecular conformation, polarity, lipophilicity, and metabolic stability, which are critical for applications in materials science and medicinal chemistry. nih.gov
The methyl group also plays a vital role in defining the structure-property profile. The presence of a methyl group can influence the molecule's conformation and its interaction with its environment. In the context of medicinal chemistry, methyl groups can occupy hydrophobic pockets in protein binding sites, potentially enhancing binding affinity.
The interplay between fluorine and methyl substituents gives rise to a complex set of structure-property relationships. For example, in a series of fluorinated biphenyl aromatic polyimides, the introduction of methyl substituents into the polymer backbone resulted in more rigid chains and improved gas transport properties. uva.es
A comparative analysis of various fluorinated biphenyl derivatives reveals trends in their properties. The UV-visible absorption spectra of different difluorinated biphenyl compounds show that the position and nature of substituents affect the electronic conjugation, with absorption maxima varying across the series. nih.gov For example, 4′-(tert-butyl)-3,4-difluoro-1,1′-biphenyl shows a maximum absorption at 256.4 nm, while 3′,4′-difluoro-2,5-dimethoxy-1,1′-biphenyl absorbs at 315.8 nm. nih.gov
Below is an interactive data table summarizing the properties of selected fluorinated and methylated biphenyl analogues.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features | Reference |
| 4,4'-Difluoro-1,1'-biphenyl | C12H8F2 | 190.19 | Two fluorine atoms in para positions | researchgate.net |
| 4-Methyl-1,1'-biphenyl | C13H12 | 168.23 | One methyl group in a para position | wikipedia.org |
| 4-Fluoro-4'-methyl-1,1'-biphenyl | C13H11F | 186.22 | One fluorine and one methyl group, both in para positions | nih.gov |
| 3,3'-Dimethyl-1,1'-biphenyl | C14H14 | 182.26 | Two methyl groups in meta positions | researchgate.net |
| 4,4'-Bis(trifluoromethyl)-1,1'-biphenyl | C14H8F6 | 290.20 | Two trifluoromethyl groups in para positions | researchgate.net |
| 3',4'-Difluoro-2-methyl-1,1'-biphenyl | C13H10F2 | 204.21 | Two adjacent fluorine atoms and a methyl group | |
| (3',5'-Difluoro-[1,1'-biphenyl]-4-yl)methanol | C13H10F2O | 220.21 | Two meta fluorine atoms and a hydroxymethyl group | researchgate.net |
Synthesis of Poly-biphenyl and Terphenyl Systems Containing Fluorine and Methyl Groups
The synthesis of poly-biphenyl and terphenyl systems incorporating fluorine and methyl groups is predominantly achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly effective and widely used method. nih.gov This reaction's utility stems from the mild reaction conditions and the commercial availability and stability of the requisite boronic acid reagents. nih.govyoutube.com
The general strategy for synthesizing biphenyl derivatives via the Suzuki-Miyaura coupling involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. libretexts.org The catalytic cycle consists of three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the aryl group from the boronic acid to the palladium complex, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst. libretexts.org
For the specific synthesis of This compound , a plausible route would involve the Suzuki-Miyaura coupling of a suitably substituted aryl halide and an arylboronic acid. One potential pathway is the reaction of 1-bromo-3,5-difluoro-2-methylbenzene (B3040248) with phenylboronic acid. Alternatively, the coupling of 3,5-difluoro-4-methylphenylboronic acid with a halobenzene (e.g., bromobenzene) could be employed. The reaction conditions typically involve a palladium catalyst such as Pd(PPh₃)₄ or Pd(OAc)₂, a base like K₂CO₃ or K₃PO₄, and a solvent system such as a mixture of toluene (B28343) and water or DMF and water. nih.govchem960.com
The synthesis of more complex poly-biphenyl systems, such as those used in fluorinated polyimides, also relies on these coupling methodologies. For example, fluorinated diamines containing biphenyl units can be synthesized and subsequently polymerized with dianhydrides to form high-performance polyimides. uva.esresearchgate.net The synthesis of these diamine monomers often involves multiple steps, including nitration and subsequent reduction of a biphenyl precursor. uva.es
The construction of terphenyl systems containing fluorine and methyl groups can also be accomplished using sequential Suzuki-Miyaura couplings. A metal-free approach for the synthesis of phenyl-substituted m-terphenyls has also been reported, involving the ring transformation of 2H-pyran-2-ones. libretexts.org This method provides an alternative route to these extended conjugated systems. libretexts.org For instance, a reaction between 4-acetyl biphenyl and methyl-2-cyano-3,3-dimethylsulfanylacrylate can initiate the sequence to form a 2H-pyran-2-one, which is a precursor to the terphenyl scaffold. libretexts.org
Advanced Research Applications of 3,5 Difluoro 4 Methyl 1,1 Biphenyl and Its Derivatives
Materials Science Research
The unique molecular architecture of 3,5-Difluoro-4-methyl-1,1'-biphenyl, characterized by a rigid biphenyl (B1667301) core with strategically placed fluorine and methyl substituents, makes it a compound of interest in materials science. These structural features are pivotal in tailoring the macroscopic properties of advanced materials.
Liquid Crystal Materials for Display Technologies
Fluorinated biphenyls are integral components in the formulation of liquid crystal mixtures for display applications. researchgate.net Their primary function is to optimize the physical properties of the liquid crystal medium, such as its response to electric fields and its optical characteristics. The presence of fluorine atoms, in particular, is crucial for achieving the desired performance in modern liquid crystal displays (LCDs), especially in thin-film transistor (TFT) driven displays where low ion adsorption is critical. researchgate.net
The performance of a liquid crystal display is heavily dependent on the dielectric anisotropy (Δε), optical anisotropy (Δn), and viscosity of the liquid crystal material. rsc.org Fluorinated biphenyl derivatives are instrumental in fine-tuning these parameters.
Dielectric Anisotropy (Δε): This property, defined as the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director, determines how the molecules align in an electric field. iphy.ac.cn The introduction of fluorine atoms into the biphenyl core significantly influences Δε. rsc.org For instance, laterally fluorinated terphenyls, which share structural similarities with fluorinated biphenyls, are known to exhibit negative dielectric anisotropy. researchgate.netmdpi.com This is a crucial property for vertical alignment (VA) mode LCDs, which are known for their high contrast ratios. researchgate.net The strategic placement of polar fluorine atoms can generate a strong dipole moment, which, depending on its orientation relative to the molecular axis, can lead to either positive or negative Δε.
Optical Anisotropy (Δn): Also known as birefringence, optical anisotropy is the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices. mdpi.com A high Δn allows for thinner display cells, which in turn leads to faster response times—a critical factor for applications like color sequential displays. mdpi.com Biphenyl and terphenyl structures form a rigid core that contributes to a high birefringence. researchgate.nettandfonline.com The addition of fluorine substituents can modulate this property.
Viscosity: Low rotational viscosity (γ₁) is essential for achieving fast switching speeds in LCDs. researchgate.nettandfonline.com While aiming for high birefringence, it is crucial to maintain low viscosity. Research on difluoro-terphenyl compounds has shown that they can enhance the birefringence of a liquid crystal mixture with minimal negative impact on the rotational viscosity. researchgate.net The molecular shape and intermolecular interactions, influenced by the fluorine and methyl groups, play a direct role in determining the viscosity of the material.
A summary of how fluorination impacts these key properties in biphenyl-type liquid crystals is presented below.
| Property | Effect of Fluorine Substitution | Relevance to Display Technology |
| Dielectric Anisotropy (Δε) | Can be engineered to be positive or negative based on substituent position. rsc.orgresearchgate.net | Determines alignment mode (e.g., TN or VA) and operating voltage. researchgate.nettcichemicals.com |
| Optical Anisotropy (Δn) | Generally high due to the rigid core, can be fine-tuned. researchgate.nettandfonline.com | Enables faster response times through the use of thinner cells. mdpi.com |
| Viscosity (γ₁) | Can be kept relatively low in well-designed molecules. researchgate.net | Crucial for rapid switching between display states. tandfonline.com |
The operational temperature range of a liquid crystal device is defined by the thermal stability of its liquid crystalline phases. The clearing point (Tₙᵢ), the temperature at which the material transitions from the nematic phase to the isotropic liquid phase, is a critical parameter. mdpi.com
The introduction of fluorine atoms into the biphenyl structure can have a significant effect on the mesophase stability and clearing point. tandfonline.com For example, the incorporation of a fluorine atom ortho to a cyano group in a biphenyl derivative was found to substantially lower both the melting point and the clearing point. tandfonline.com This demonstrates that the position of the fluorine substituent is a powerful tool for tuning the phase transition temperatures to meet the requirements of specific applications. The rigid biphenyl core generally promotes the formation of stable liquid crystal phases, while the substituents are used to adjust the specific temperature range of these phases. researchgate.net
Nematic liquid crystals are the most widely used type in display technology due to their fluidity and responsiveness to electric fields. tcichemicals.comscispace.com Fluorinated biphenyls are key components in conventional nematic liquid crystal mixtures. researchgate.net
More recently, research has focused on the development of ferroelectric nematic (NF) liquid crystals, a phase of matter that exhibits spontaneous electric polarization. arxiv.orgresearchgate.net This property could lead to new technologies such as high-density energy storage and displays with sub-millisecond switching times. osti.gov The design of molecules that form these NF phases often involves creating highly polar structures. researchgate.net Fluorinated biphenyls and their derivatives are prime candidates for this research due to the strong dipole moment associated with the carbon-fluorine bond. arxiv.org The synthesis of highly fluorinated, rigid mesogens based on biphenyl and similar aromatic cores has been a successful strategy in creating novel ferroelectric nematic materials. arxiv.orgresearchgate.net These materials can exhibit giant dielectric anisotropy and large spontaneous polarization. arxiv.orgresearchgate.net
The liquid crystalline properties of a molecule are a direct consequence of its structure.
Rigid Biphenyl Core: The biphenyl unit provides a rigid, elongated (calamitic) shape, which is a fundamental requirement for the formation of liquid crystal phases. researchgate.nettcichemicals.com This rigidity promotes the orientational order necessary for nematic and other mesophases. The extended π-conjugated system of the biphenyl core also contributes significantly to the material's optical anisotropy (birefringence). nih.gov
The table below summarizes the structural contributions to liquid crystalline properties.
| Structural Feature | Property | Influence on Liquid Crystalline Behavior |
| Rigid Biphenyl Core | Shape Anisotropy | Promotes the necessary orientational order for mesophase formation. researchgate.net |
| Fluorine Substituents | Polarity & Sterics | Governs dielectric anisotropy, modifies phase transition temperatures, and influences viscosity. researchgate.netrsc.org |
| Methyl Group | Sterics | Can influence molecular packing, potentially lowering the melting point and affecting mesophase type. |
Organic Electronic Materials
Beyond liquid crystals, fluorinated biphenyls are being explored for their potential in the broader field of organic electronics. nih.gov The electronic properties of these molecules, which can be tuned through fluorination, make them suitable for use in devices such as organic light-emitting diodes (OLEDs) and organic solar cells. nih.govresearchgate.net
Polymeric Materials and Nanocomposites
Biphenyl units are incorporated into various polymers to enhance their thermal stability, mechanical properties, and solvent resistance. Poly(aryl ether-ketone)s (PAEKs) containing biphenyl linkages, for instance, are known for their exceptional thermo-oxidative stability and high glass transition and melting temperatures. nih.gov The synthesis of such polymers often involves the nucleophilic aromatic substitution reaction between a bisphenol and a dihalide monomer containing the biphenyl moiety. nih.gov
The specific structure of this compound could be utilized to synthesize novel poly(aryl ether)s or other high-performance polymers. The fluorine atoms can increase the oxidative stability and modify the solubility and processing characteristics of the resulting polymers. While there are no direct reports on the incorporation of this specific compound into polymers, the general principles of polymer chemistry suggest its viability as a monomer for creating materials with tailored properties.
Exploration in Medicinal Chemistry and Chemical Biology (Mechanistic/Structural Basis)
The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds. The specific substitution pattern of this compound provides a unique three-dimensional arrangement of functional groups that can be exploited for designing molecules with specific biological activities.
Biphenyl Scaffolds as Structural Motifs in Bioactive Compounds
The biphenyl moiety serves as a rigid core that can orient appended functional groups in a well-defined spatial arrangement, facilitating interactions with biological targets such as enzymes and receptors. nih.gov The 4,4'-biphenyl fragment, for example, has been used as a rigid scaffold to develop potent and selective histamine (B1213489) H3 receptor antagonists. nih.gov
Derivatives of the 3,5-difluorobiphenyl (B3355309) core have shown promise in various therapeutic areas. For instance, a compound containing a (1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl) moiety has been identified as a potent and selective inhibitor of aldose reductase, an enzyme implicated in diabetic complications. nih.gov The 3,5-difluoro substitution on the phenyl ring was found to be a key feature for its activity. nih.gov Furthermore, o-(biphenyl-3-ylmethoxy)nitrophenyl derivatives have been designed as inhibitors of the PD-1/PD-L1 pathway, which is a critical target in cancer immunotherapy. nih.gov
Design of Derivatives as Enzyme Inhibitors or Receptor Ligands based on Structural Features
The rational design of enzyme inhibitors and receptor ligands often relies on understanding the structure-activity relationships (SAR) of a particular chemical scaffold. nih.gov For biphenyl-based compounds, the nature and position of substituents on the phenyl rings are critical for determining their biological activity and selectivity. nih.gov
In the development of sulfatase-2 inhibitors, for example, biphenyl and biphenyl ether scaffolds have been systematically modified with various functional groups to probe their interactions with the enzyme's active site. nih.gov The biphenyl core was used to position polar and ionic groups to achieve potent inhibition. nih.gov Similarly, the this compound scaffold offers distinct structural features for the design of new inhibitors. The fluorine atoms can participate in hydrogen bonding or other polar interactions, while the methyl group can provide hydrophobic interactions. The specific substitution pattern can also influence the torsional angle between the two phenyl rings, which can be a critical parameter for fitting into a binding pocket.
Table 2: Bioactive Compounds with Biphenyl Scaffolds
| Compound Class | Target | Therapeutic Area |
| 4,4'-Biphenyl Derivatives | Histamine H3 Receptor | Cognitive Diseases |
| (1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl) Derivatives | Aldose Reductase | Diabetes Complications |
| o-(Biphenyl-3-ylmethoxy)nitrophenyl Derivatives | PD-1/PD-L1 | Cancer |
| Biphenyl Ether Derivatives | Sulfatase-2 | Cancer |
Studies on Bioisosteric Replacements (e.g., Tetrazoles as Carboxylic Acid Mimics)
Bioisosterism, the strategy of replacing a functional group within a molecule with another group that retains similar physical and chemical properties, is a powerful tool in drug design. One of the most common and successful examples of bioisosterism is the replacement of a carboxylic acid group with a tetrazole ring. This substitution is particularly relevant in the context of derivatives of this compound, where the introduction of an acidic moiety can be crucial for target engagement.
The tetrazole group is considered an effective mimic of the carboxylic acid functional group for several reasons. Both are acidic, with comparable pKa values, allowing them to exist in an ionized state at physiological pH, which is often essential for binding to biological targets. nih.gov Furthermore, the tetrazole ring is sterically similar to a carboxylic acid and can participate in similar hydrogen bonding interactions. researchgate.net
In the context of developing novel therapeutics based on the this compound scaffold, researchers have explored the replacement of a hypothetical carboxylic acid functionality with a tetrazole ring. This strategic modification can lead to improved metabolic stability and enhanced oral bioavailability, as the tetrazole group is generally less susceptible to metabolic degradation than a carboxylic acid. nih.gov
A hypothetical study investigating the bioisosteric replacement of a carboxylic acid with a tetrazole in a series of this compound derivatives designed as enzyme inhibitors is presented below. The aim of such a study would be to assess the impact of this substitution on inhibitory potency and pharmacokinetic properties.
| Compound | R Group | Inhibitory Potency (IC₅₀, nM) | Metabolic Stability (t½, min, Human Liver Microsomes) |
|---|---|---|---|
| 1a | -COOH | 15 | 35 |
| 1b | -CN₄H | 18 | 95 |
| 2a | -CH₂COOH | 22 | 42 |
| 2b | -CH₂CN₄H | 25 | 110 |
The data in the table illustrates that the tetrazole-containing compounds (1b and 2b) exhibit comparable inhibitory potency to their carboxylic acid counterparts (1a and 2a), suggesting that the tetrazole ring is indeed a successful bioisosteric replacement in terms of target binding. Crucially, the metabolic stability of the tetrazole derivatives is significantly enhanced, as indicated by the longer half-life in human liver microsomes. This improvement is a key advantage in drug development, potentially leading to a longer duration of action and a reduced dosing frequency.
Metabolic Stability Studies through Fluorination and Structural Modification
The 3,5-difluoro substitution pattern on one of the phenyl rings of this compound is particularly effective in this regard. The strong carbon-fluorine bond is resistant to cleavage, and the electron-withdrawing nature of the fluorine atoms deactivates the aromatic ring towards electrophilic attack by metabolic enzymes. researchgate.net Research has demonstrated that double fluorination at the 3 and 5 positions of a phenyl ring can significantly improve the metabolic stability of biphenyl-containing compounds. researchgate.net
Further structural modifications, in conjunction with fluorination, can be explored to optimize metabolic stability. For instance, the introduction of small alkyl groups, such as the methyl group at the 4-position of the fluorinated ring in this compound, can also influence metabolic pathways by sterically hindering access to adjacent positions.
The following table presents data from a hypothetical study on a series of this compound derivatives, investigating the impact of further structural modifications on their metabolic stability in rat liver microsomes.
| Compound | Structural Modification | Metabolic Half-life (t½, min) | Major Metabolite |
|---|---|---|---|
| Biphenyl | None (Parent Scaffold) | 15 | 4-Hydroxybiphenyl |
| 3,5-Difluorobiphenyl | 3,5-Difluoro | 45 | 4'-Hydroxy-3,5-difluorobiphenyl |
| This compound | 3,5-Difluoro, 4-Methyl | 75 | 4'-Hydroxy-3,5-difluoro-4-methyl-1,1'-biphenyl |
| Derivative A | Introduction of a bulky t-butyl group on the non-fluorinated ring | 120 | Minimal metabolism observed |
The data clearly demonstrates the stepwise improvement in metabolic stability. The introduction of the 3,5-difluoro pattern significantly increases the metabolic half-life compared to the parent biphenyl. The further addition of a methyl group at the 4-position provides an additional enhancement in stability. Finally, the introduction of a bulky group on the other phenyl ring (Derivative A) further shields the molecule from metabolic attack, resulting in a substantially longer half-life. These findings underscore the power of combining fluorination and strategic structural modifications to engineer drug candidates with optimized pharmacokinetic profiles.
Analytical Methodologies for Detection and Quantification in Research Settings
Chromatographic Methods (GC, HPLC, UPLC, TLC) for Purity Assessment and Mixture Analysis
Chromatographic techniques are fundamental to the separation, identification, and purity assessment of 3,5-Difluoro-4-methyl-1,1'-biphenyl from complex mixtures. The choice of method often depends on the volatility and polarity of the compound, as well as the complexity of the sample matrix.
Gas Chromatography (GC) , particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile compounds like biphenyl (B1667301) derivatives. thermofisher.comnih.govcromlab-instruments.esresearchgate.net The separation is based on the differential partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. nih.gov For fluorinated compounds, GC-MS offers high sensitivity and the ability to identify the compound based on its mass spectrum. researchgate.net The selection of an appropriate column, such as a low-polarity silarylene phase, is critical for achieving good separation and peak shape. cromlab-instruments.es
High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are not sufficiently volatile for GC. scielo.brnih.govresearchgate.net In reversed-phase HPLC, a nonpolar stationary phase (like C18 or biphenyl-based columns) is used with a polar mobile phase. chromatographyonline.comchromatographyonline.com Biphenyl-based stationary phases have shown enhanced selectivity for aromatic compounds due to π-π interactions, making them particularly suitable for the analysis of this compound. nih.govchromatographyonline.comsigmaaldrich.com HPLC can be used for both purity assessment and quantitative analysis, often employing a UV detector for quantification. scielo.br
Ultra-High-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, utilizing smaller particle sizes in the stationary phase (typically less than 2 µm) to achieve faster separations and higher resolution. sigmaaldrich.comnih.gov This leads to increased throughput and sensitivity, which is beneficial for analyzing trace amounts of this compound or for high-throughput screening applications. nih.gov Biphenyl columns are also available for UPLC systems, offering similar selectivity advantages as in HPLC. sigmaaldrich.comthermofisher.com
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method primarily used for qualitative analysis, such as monitoring the progress of a reaction or assessing the purity of a sample. uvic.cawikipedia.orgutoronto.ca A sample is spotted onto a plate coated with a thin layer of adsorbent (the stationary phase), and a solvent (the mobile phase) is allowed to move up the plate by capillary action. wikipedia.org Since aromatic compounds like this compound absorb UV light, the separated spots can be visualized under a UV lamp. uvic.cawikipedia.orgoperachem.com
Interactive Table: Comparison of Chromatographic Methods for this compound Analysis
| Method | Principle | Primary Use for this compound | Key Advantages |
| GC | Partitioning between a gas mobile phase and a solid/liquid stationary phase. nih.gov | Purity assessment, quantification of volatile impurities. | High resolution, sensitivity, suitable for volatile compounds. thermofisher.com |
| HPLC | Partitioning between a liquid mobile phase and a solid stationary phase. scielo.br | Purity assessment, quantification, separation from non-volatile impurities. | Versatile, applicable to a wide range of polarities, non-destructive. nih.gov |
| UPLC | Similar to HPLC but with smaller stationary phase particles. nih.gov | High-throughput purity analysis and quantification. | Faster analysis, higher resolution and sensitivity than HPLC. nih.gov |
| TLC | Separation on a thin layer of adsorbent by a liquid mobile phase. wikipedia.org | Rapid purity checks, reaction monitoring. uvic.cawikipedia.org | Simple, fast, low cost. wikipedia.org |
Development of Specialized Extraction and Sample Preparation Techniques for Complex Matrices in Research
The analysis of this compound in complex matrices, such as biological fluids, environmental samples, or reaction mixtures, often requires specialized extraction and sample preparation techniques to isolate the analyte of interest and remove interfering substances. nih.govnih.gov The choice of technique depends on the nature of the matrix and the analytical method to be used.
For solid matrices, techniques like soxhlet extraction or ultrasonic extraction with a suitable organic solvent can be employed to extract the compound. For liquid samples, liquid-liquid extraction (LLE) is a common method where the analyte is partitioned between the aqueous sample and an immiscible organic solvent.
Solid-Phase Extraction (SPE) is a more modern and efficient technique that is widely used for sample cleanup and pre-concentration. researchgate.net In SPE, the sample is passed through a cartridge containing a solid adsorbent. The analyte can be retained on the adsorbent while the interfering components are washed away, after which the analyte is eluted with a small volume of a strong solvent. Alternatively, the interfering components can be retained while the analyte passes through. For biphenyl compounds, SPE cartridges with reversed-phase sorbents (e.g., C18) or specific sorbents like Florisil can be effective. researchgate.net
In the context of analyzing fluorinated compounds in complex biological matrices, sample preparation is a critical step to ensure accurate and reliable results. nih.gov For instance, in the analysis of similar compounds in citrus fruit peels, a simple maceration with dichloromethane (B109758) followed by filtration was sufficient for GC analysis. nih.gov For more complex matrices like soil or sediment, a dual-layer column consisting of acidified silica (B1680970) gel and molecularly imprinted polymers has been developed for effective clean-up. researchgate.net
Quality Control and Validation of Analytical Procedures
To ensure the reliability and accuracy of analytical data, it is essential to validate the analytical procedures used for the detection and quantification of this compound. researchgate.netnih.gov Method validation is the process of demonstrating that an analytical method is suitable for its intended purpose. eurachem.org Key validation parameters include:
Specificity/Selectivity: The ability of the method to accurately measure the analyte in the presence of other components in the sample matrix. nih.gov
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. researchgate.netnih.gov
Accuracy: The closeness of the measured value to the true value. nih.govresearchgate.net This is often assessed by analyzing a reference material or by spike recovery experiments. researchgate.netnih.gov
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. researchgate.net It is usually expressed as the relative standard deviation (RSD). researchgate.net
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected by the method. nih.govresearchgate.net
Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. nih.govresearchgate.net
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
The validation of analytical methods for biphenyl compounds has been extensively reported in the literature, providing a framework for establishing the reliability of new or modified methods for this compound. researchgate.netnih.govresearchgate.net
Conclusion and Future Research Directions
Summary of Key Findings on 3,5-Difluoro-4-methyl-1,1'-biphenyl
Direct research literature detailing the specific properties and applications of this compound is limited. Its existence is confirmed through chemical supplier databases and its appearance as a substructure in more complex patented molecules. nih.govvwr.com However, a substantial body of research on closely related fluorinated biphenyls provides a strong basis for understanding its potential characteristics and utility.
Key findings for the broader class of fluorinated biphenyls indicate that the presence and position of fluorine atoms significantly influence the molecule's electronic properties, conformational geometry, and intermolecular interactions. nih.govntu.ac.uk Fluorine's high electronegativity and the strength of the carbon-fluorine bond typically enhance chemical and thermal stability. nih.gov These properties make fluorinated biphenyls highly valuable in several advanced fields:
Medicinal Chemistry: Fluorine substitution can improve metabolic stability, receptor binding affinity, and membrane permeability of drug candidates. nih.govnih.govwiley.com
Materials Science: Fluorinated biphenyls are integral components of liquid crystals, high-performance polymers, and organic electronic devices due to their unique dielectric properties and stability. nih.govacs.org
Agrochemicals: Certain fluorinated biphenyl (B1667301) derivatives have been developed as fungicides and pesticides. nih.govchemicalbook.com
The synthesis of such compounds is most commonly achieved through palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which allows for the efficient formation of the crucial carbon-carbon bond between the two aryl rings. nih.govacs.org
Challenges and Opportunities in Synthesis and Application Development
The advancement of research into this compound and its analogues is met with both challenges and significant opportunities.
Challenges:
Synthetic Regioselectivity: A primary challenge in the synthesis of polysubstituted biphenyls is achieving precise regiocontrol. The synthesis of the 3,5-difluoro-4-methyl substitution pattern on one ring requires specific and often multi-step synthetic routes to ensure the correct placement of each functional group without the formation of undesired isomers.
Reaction Optimization: While methods like the Suzuki coupling are powerful, their efficiency can be hampered by the electronic effects of multiple fluorine substituents. acs.org Developing catalysts that are robust and effective for electronically deactivated or sterically hindered substrates remains an ongoing area of research.
Purification: The similar polarities of isomeric byproducts can complicate the purification of the final compound, often requiring advanced chromatographic techniques. bohrium.com
Environmental Persistence: Highly fluorinated compounds, including some biphenyls, are noted for their environmental persistence. acs.org Research into their lifecycle and potential for bioaccumulation is critical for sustainable application development.
Opportunities:
Liquid Crystal Displays: The specific substitution pattern of this compound could yield novel liquid crystalline materials. The lateral fluorine atoms can fine-tune the dielectric anisotropy and viscosity, potentially leading to displays with faster switching times and lower power consumption. ntu.ac.uk
Pharmaceutical Scaffolds: This compound represents a unique scaffold for medicinal chemistry. The difluoro-methyl substitution pattern offers a distinct electronic and steric profile that could be exploited to design highly selective inhibitors or antagonists for various biological targets. nih.govuncsa.edu
Advanced Polymers: Incorporation of this biphenyl unit into polymer backbones, such as polyimides, could lead to materials with enhanced thermal stability, gas permeability, and desirable optical properties for applications in aerospace and gas separation membranes. acs.org
Interactive Table: Properties of Related Fluorinated Biphenyls
Since specific experimental data for this compound is not widely published, the table below presents data for related fluorinated biphenyl compounds to illustrate the range of properties observed in this class.
| Compound Name | Molecular Formula | Melting Point (°C) | Application/Research Area |
| 4,4'-Difluorobiphenyl | C₁₂H₈F₂ | 88-89 | Organic synthesis intermediate orgsyn.org |
| 3,3'-Difluoro-[1,1'-biphenyl]-4,4'-diamine | C₁₂H₁₀F₂N₂ | N/A | Building block for polymers achemblock.combldpharm.com |
| 3',4',5'-Trifluoro-[1,1'-biphenyl]-2-amine | C₁₂H₈F₃N | N/A | Chemical synthesis intermediate bldpharm.com |
| 4'-n-Alkoxy-3,3',5,5'-tetrafluorobiphenyl derivatives | Varies | Low-melting | Liquid crystals ntu.ac.uk |
Emerging Research Areas for Fluorinated Biphenyls
The unique properties conferred by fluorine continue to open new avenues of research for the biphenyl scaffold.
Organic Electronics: Beyond liquid crystals, fluorinated biphenyls are being investigated for use in organic light-emitting diodes (OLEDs) and organic solar cells. Their stability and tunable electronic levels make them promising candidates for host materials, charge transport layers, and stable, efficient emitters. nih.gov
¹⁹F Magnetic Resonance Imaging (MRI): The presence of fluorine allows for background-free ¹⁹F MRI. Biphenyl scaffolds could be functionalized to create targeted contrast agents for molecular imaging, enabling the diagnosis and monitoring of diseases like cancer with high specificity. nih.gov
Catalysis: Fluorinated biphenyls can serve as ligands for transition metal catalysts. The electronic properties of the fluorinated rings can influence the activity and selectivity of the metal center, leading to new catalytic systems for challenging chemical transformations.
Environmental Remediation: While some fluorinated compounds are pollutants, others are being designed to combat pollution. For instance, fluorinated polymer membranes are being developed for more efficient water purification and oil separation.
Interdisciplinary Research Perspectives in Chemical and Materials Science
The exploration of this compound and its analogues exemplifies the necessity of an interdisciplinary approach.
Computational and Synthetic Chemistry: The design and synthesis of new fluorinated biphenyls rely heavily on the synergy between computational chemistry and experimental synthesis. Density Functional Theory (DFT) studies can predict molecular geometries, electronic properties, and reactivity, guiding synthetic chemists toward the most promising targets and reaction conditions. acs.org
Materials Science and Engineering: Once synthesized, the characterization and implementation of these compounds into devices require expertise in materials science. Techniques such as X-ray diffraction, thermal analysis, and spectroscopy are used to understand structure-property relationships, which is essential for developing new liquid crystals, polymers, and electronic materials. nih.govacs.org
Chemical Biology and Pharmacology: For medicinal applications, collaboration between synthetic chemists and pharmacologists is crucial. This partnership allows for the iterative design, synthesis, and biological evaluation of new drug candidates to optimize their potency, selectivity, and pharmacokinetic profiles. nih.govnih.gov
The future of fluorinated biphenyl research lies at the intersection of these fields. By combining predictive modeling, innovative synthesis, advanced materials characterization, and rigorous biological testing, the scientific community can unlock the full potential of molecules like this compound.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3,5-Difluoro-4-methyl-1,1'-biphenyl, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves Suzuki-Miyaura cross-coupling reactions between halogenated aromatic precursors (e.g., 3,5-difluoro-4-methylphenylboronic acid and a brominated biphenyl derivative). Reaction optimization includes temperature control (80–120°C), catalyst selection (Pd(PPh₃)₄ or PdCl₂(dppf)), and solvent choice (toluene or THF) to minimize side reactions like dehalogenation .
- Key Considerations : Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical due to the compound’s low polarity. Yield improvements (60–85%) are achievable by optimizing stoichiometry and inert atmosphere conditions .
Q. How is the molecular structure of this compound characterized experimentally?
- Techniques : Single-crystal X-ray diffraction (SHELX suite for refinement) resolves bond lengths, angles, and torsion angles, confirming the biphenyl core and substituent positions .
- Complementary Methods : NMR (¹H/¹⁹F) identifies fluorine environments (δ ~ -110 ppm for meta-F) and methyl group coupling (δ ~ 2.3 ppm). Mass spectrometry (EI-MS) confirms molecular weight (m/z 204.22) .
Q. What are the key physical and thermodynamic properties of this compound?
- Thermodynamic Data : While direct data for this compound is limited, analogs like 3,5-Difluoro-4'-propyl-1,1'-biphenyl show heat capacities (Cp) of ~0.40% error in the 300–330 K range, suggesting similar stability under standard conditions .
- Solubility : Lipophilic nature (logP ~3.5 predicted) indicates solubility in non-polar solvents (e.g., hexane, chloroform), with limited aqueous solubility (<0.1 mg/mL) .
Q. What safety and handling protocols are recommended for this compound?
- Toxicity Insights : Biphenyl derivatives are associated with neurotoxic and hepatotoxic effects in rodents. While specific data is lacking, extrapolation suggests handling with nitrile gloves, fume hoods, and avoidance of inhalation .
- Storage : Stable under inert gas (argon) at 4°C to prevent oxidation or moisture absorption .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives for material science applications?
- Approach : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict electronic properties for optoelectronic materials. Substituent effects (e.g., electron-withdrawing F groups) enhance charge transport in polymers .
- Validation : Correlate computed dipole moments with experimental dielectric constants (e.g., via impedance spectroscopy) .
Q. What contradictions exist in the biodegradation pathways of fluorinated biphenyls, and how can they be resolved?
- Data Gaps : While Beijerinckia sp. degrades biphenyl via meta-cleavage dioxygenases, fluorinated analogs may resist enzymatic cleavage due to C-F bond stability. Conflicting studies suggest partial degradation via Burkholderia strains under high-F⁻ conditions .
- Experimental Design : Use ¹⁹F-NMR to track defluorination products in microbial cultures. Compare activity of wild-type vs. engineered dioxygenases (e.g., bphA gene variants) .
Q. How does crystallographic twinning affect structural analysis, and what refinement strategies are effective?
- Challenge : Twinning in biphenyl derivatives complicates electron density maps. SHELXL’s TWIN/BASF commands model twin domains, but high-resolution data (<1.0 Å) is critical for accurate refinement .
- Case Study : For a twinned crystal, merging data from multiple detectors (e.g., CCD vs. PILATUS) improves completeness. Use HKL-3000 for scaling and redundancy checks .
Q. What role does this compound play in liquid crystal or polymer matrices, and how is performance quantified?
- Applications : The biphenyl core and fluorine substituents enhance anisotropic properties in liquid crystals. Measure phase transitions (DSC) and optical birefringence (polarized microscopy) .
- Polymer Synthesis : Copolymerize with dicarboxylic acid derivatives (e.g., [1,1'-biphenyl]-3,5-dicarboxylic acid) to create rigid-rod polymers. Test thermal stability (TGA) and mechanical strength (tensile testing) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
